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  • Product: 2-(2-Ethoxyethoxy)-5-methylaniline
  • CAS: 946773-50-8

Core Science & Biosynthesis

Foundational

2-(2-Ethoxyethoxy)-5-methylaniline chemical structure

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-methylaniline This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)-5-methylaniline, a substituted aniline with potential applications in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-methylaniline

This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)-5-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science. As a specialized chemical intermediate, understanding its synthesis, characterization, and properties is crucial for researchers and developers. This document moves beyond a simple data sheet to explain the causality behind methodological choices, providing field-proven insights for its practical application.

Introduction and Strategic Importance

2-(2-Ethoxyethoxy)-5-methylaniline belongs to the broad class of aniline derivatives, which are fundamental building blocks in organic synthesis.[1] The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The strategic incorporation of a 2-(2-ethoxyethoxy) side chain introduces specific physicochemical properties that can be exploited in drug design. This group can enhance aqueous solubility, modulate lipophilicity, and act as a flexible linker for tethering to other molecular fragments.[4] Its structural relative, 5-(ethylsulfonyl)-2-methoxyaniline, is a known key fragment in potent inhibitors of VEGFR2, a critical receptor in angiogenesis, highlighting the pharmacological relevance of this substitution pattern.[5]

This guide will detail the synthesis, purification, and analytical characterization of 2-(2-Ethoxyethoxy)-5-methylaniline, providing a robust framework for its utilization in research and development settings.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(2-Ethoxyethoxy)-5-methylaniline consists of a p-toluidine core (4-methylaniline) functionalized with a 2-(2-ethoxyethoxy) group at the ortho-position to the amino group. This structure imparts a unique combination of aromatic and aliphatic ether characteristics.

Caption: Chemical Structure of 2-(2-Ethoxyethoxy)-5-methylaniline.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 6331-70-0
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Yellow to brown solid [6]
Boiling Point 252.5 °C at 760 mmHg

| Storage | 4°C, protect from light, inert atmosphere | |

Synthesis and Purification Protocol

The synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline can be efficiently achieved via two primary routes. The choice depends on the availability of starting materials and desired scale. Here, we detail a robust approach starting from commercially available 2-amino-4-methylphenol, utilizing the Williamson ether synthesis.[7]

Rationale for Synthetic Strategy

The Williamson ether synthesis is a classic, high-yielding, and versatile method for forming ether linkages.[8] It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7] Starting with 2-amino-4-methylphenol is advantageous because the phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for easy deprotonation with a moderately strong base like sodium hydroxide (NaOH) to form the nucleophilic phenoxide.[9] An alternative, though less direct, route involves the reduction of a nitro-aromatic precursor, which requires an additional nitration step but can be effective if the nitro compound is readily available.[6]

Experimental Workflow: Williamson Ether Synthesis

workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation cluster_step3 Step 3: Work-up & Purification A 2-Amino-4-methylphenol + NaOH in DMF B Sodium 2-amino-4-methylphenoxide (in situ) A->B Stir at RT C Add 1-bromo-2-ethoxyethane B->C D Reaction Mixture C->D Heat at 80-90°C E Aqueous Work-up (H₂O/EtOAc) D->E F Column Chromatography (Silica Gel) E->F G Final Product F->G

Caption: Synthetic workflow for 2-(2-Ethoxyethoxy)-5-methylaniline.

Detailed Step-by-Step Protocol

Materials:

  • 2-Amino-4-methylphenol

  • Sodium hydroxide (NaOH), pellets

  • 1-Bromo-2-ethoxyethane (or 2-chloroethyl ethyl ether)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-amino-4-methylphenol (1.0 eq). Dissolve it in anhydrous DMF. Add crushed sodium hydroxide (1.1 eq) portion-wise while stirring. The formation of the sodium phenoxide is often accompanied by a color change. Allow the mixture to stir at room temperature for 30-45 minutes to ensure complete deprotonation.[10]

  • Alkylation: Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture. Heat the flask to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is an Sₙ2 displacement, which is favored by primary halides to avoid competing elimination reactions.[8]

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF, unreacted base, and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure 2-(2-Ethoxyethoxy)-5-methylaniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons (~6.5-7.0 ppm), -NH₂ protons (broad singlet, ~3.5-4.5 ppm), ethoxyethoxy protons (-OCH₂CH₂O- ~3.7-4.1 ppm, -OCH₂CH₃ ~3.6 ppm), aromatic methyl protons (~2.2 ppm), and ethyl protons (-CH₂CH₃ ~1.2 ppm).[11][12]
¹³C NMR Aromatic carbons (~110-150 ppm), ethoxyethoxy carbons (~65-75 ppm), aromatic methyl carbon (~20 ppm), and ethyl carbon (~15 ppm).[12]
IR Spectroscopy N-H stretching (doublet, ~3350-3450 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2980 cm⁻¹), C-O-C stretching (strong, ~1100-1250 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).[13][14]

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 151. A prominent fragment would likely arise from the cleavage of the ether side chain. |

Applications in Drug Discovery and Materials Science

Substituted anilines are versatile intermediates in the synthesis of pharmaceuticals and functional organic materials.[1][15] The unique properties of the 2-(2-ethoxyethoxy) moiety make this particular aniline derivative an attractive building block.

  • Modulation of Physicochemical Properties: In medicinal chemistry, the introduction of ether-containing side chains is a common strategy to improve a drug candidate's pharmacokinetic profile.[16][17] The ethoxyethoxy group can increase water solubility and act as a hydrogen bond acceptor, potentially improving interactions with biological targets.[18] Replacing a simple methoxy group with an ethoxyethoxy group increases both size and lipophilicity, which can affect a drug's permeability and biological activity.[18]

  • Linker Chemistry: The terminal ethoxy group provides a handle for further functionalization, while the flexible diether chain can serve as a spacer in more complex molecules, such as PROTACs or molecular probes.

  • Precursor for Heterocyclic Synthesis: The aniline functional group is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in biologically active compounds.

G A 2-(2-Ethoxyethoxy) -5-methylaniline (Building Block) B Further Functionalization (e.g., Acylation, Alkylation) A->B Modify -NH₂ group C Advanced Intermediate B->C D Coupling to Pharmacophore Core C->D E Final Drug Candidate D->E Lead Optimization

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

2-(2-Ethoxyethoxy)-5-methylaniline is classified as harmful if swallowed (H302). As with all aniline derivatives, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

2-(2-Ethoxyethoxy)-5-methylaniline is a valuable chemical intermediate with a well-defined synthesis and clear potential for application in advanced chemical synthesis. Its structure combines the reactive aniline core with a property-modulating diether side chain. This guide provides the necessary technical details for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and material science endeavors.

References

  • Knowde. (n.d.). Industrial Applications of Aniline. Periodical. [Link]

  • Chem LibreTexts. (n.d.). The Williamson Ether Synthesis. [Link]

  • Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. [Link]

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23, 1530-1534. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ScienceDaily. (2018). Efficient synthesis of multi-substituted anilines by domino rearrangement. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • MPG.PuRe. (n.d.). Supporting Information. [Link]

  • CPAchem. (2024). Safety data sheet: 5-Chloro-2-methylaniline. [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

  • PubChemLite. (n.d.). 3-[(2-ethoxyethoxy)methyl]aniline. [Link]

  • NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. [Link]

  • NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. [Link]

  • Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • PrepChem.com. (2017). Preparation of N-methylaniline. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(2-Ethoxyethoxy)-5-methylaniline: Melting Point Determination

For distribution to: Senior Researchers, Lead Scientists, and Drug Development Professionals Abstract: This guide provides a detailed exploration of the methodologies for determining the melting point of 2-(2-ethoxyethox...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Senior Researchers, Lead Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed exploration of the methodologies for determining the melting point of 2-(2-ethoxyethoxy)-5-methylaniline, a compound of interest in synthetic chemistry and materials science. Recognizing that this specific molecule's physical properties are not extensively documented in public literature, this document focuses on establishing a robust experimental framework for its characterization. We will delve into the theoretical underpinnings of melting point analysis, present detailed, field-proven protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and discuss the critical role of purity in obtaining accurate and reproducible data. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, purification, and characterization of novel chemical entities.

Introduction: The Significance of Melting Point in a Research Context

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from an ordered solid state to a liquid state at a given pressure. For the synthetic chemist and drug development professional, this value is more than a mere physical constant; it is a critical indicator of purity, identity, and stability. An accurately determined melting point, particularly a sharp melting range, is a primary criterion for the purity of a crystalline compound. Conversely, a broad or depressed melting range often signifies the presence of impurities, which can have profound implications for a substance's biological activity, shelf-life, and processability.

This guide will provide the necessary protocols to empower the researcher to confidently determine the melting point of 2-(2-ethoxyethoxy)-5-methylaniline, or any other novel crystalline solid, with high precision and accuracy.

Theoretical Framework: Understanding the Melting Transition

The melting of a pure crystalline solid is a first-order phase transition. At the melting point, the solid and liquid phases are in equilibrium. The energy required to break the crystal lattice structure is known as the enthalpy of fusion. For a pure substance, this transition occurs over a very narrow temperature range.

Impurities disrupt the crystal lattice, leading to a phenomenon known as melting point depression. According to Raoult's Law and the principles of colligative properties, the presence of a soluble impurity lowers the chemical potential of the liquid phase, resulting in a lower melting point for the mixture compared to the pure substance. Furthermore, the melting process will occur over a broader temperature range. This is a key principle that allows melting point determination to be used as a sensitive indicator of purity.

Experimental Protocols for Melting Point Determination

Two primary methods are employed for routine and precise melting point determination in a modern laboratory: capillary melting point analysis and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a classical, yet highly reliable, method for determining the melting range of a compound. It involves heating a small sample of the material packed into a capillary tube and observing the temperatures at which the melting process begins and ends.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 2-(2-ethoxyethoxy)-5-methylaniline is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end on a hard surface to tightly pack the powder to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a digital melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-20 °C/minute) for an initial, approximate determination of the melting point.

  • Approximate Determination:

    • Observe the sample through the magnifying lens as it heats.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This provides a rough melting range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with a fresh sample.

    • Set the heating rate to a much slower value, typically 1-2 °C/minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe and record the onset and completion temperatures of the melting transition. The reported melting point should be this range.

Data Interpretation:

ObservationInterpretation
Sharp melting range (e.g., 0.5-1.0 °C)High purity
Broad melting range (> 2 °C)Presence of impurities
Depressed melting point (compared to a known pure standard)Presence of impurities
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process, including the enthalpy of fusion.

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-(2-ethoxyethoxy)-5-methylaniline into a small aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to volatilization.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

    • Program the instrument with the desired temperature profile. A typical profile would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 5-10 °C/minute) to a temperature well above the expected melting point.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the heat flow as a function of temperature.

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • The software associated with the DSC instrument is used to analyze the peak to determine:

      • Onset Temperature: The extrapolated beginning of the melting transition.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is proportional to the energy required to melt the sample.

Graphical Representation of DSC Workflow:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge Cell with N2 load->purge heat Ramp Temperature (e.g., 10°C/min) purge->heat thermogram Generate Thermogram heat->thermogram analyze Analyze Peak: - Onset Temperature - Peak Temperature - Enthalpy of Fusion thermogram->analyze

Caption: Workflow for DSC analysis.

Summary and Best Practices

The determination of the melting point of 2-(2-ethoxyethoxy)-5-methylaniline is a critical step in its characterization. As this compound is not well-documented, a systematic experimental approach is required.

Key Recommendations:

  • Purity is Paramount: Ensure the sample is purified (e.g., by recrystallization) and thoroughly dried before analysis. The presence of residual solvent will significantly depress and broaden the melting range.

  • Method Selection: For routine purity checks, the capillary method is often sufficient. For detailed thermodynamic characterization and to establish a reference standard, DSC is the preferred method.

  • Calibration: Ensure that any instrumentation used (digital melting point apparatus or DSC) is properly calibrated with certified reference standards.

  • Reporting: Always report the melting point as a range for the capillary method. For DSC, report the onset or peak temperature, and specify the heating rate.

By following the protocols and principles outlined in this guide, researchers can confidently and accurately determine the melting point of 2-(2-ethoxyethoxy)-5-methylaniline, thereby establishing a crucial piece of data for its identity, purity, and overall physicochemical profile.

References

Sources

Foundational

An In-depth Technical Guide to 2-Ethoxy-5-methylaniline: A Core Moiety for Advanced Chemical Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 2-Ethoxy-5-methylaniline, a key aromatic amine intermediate. The follow...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Ethoxy-5-methylaniline, a key aromatic amine intermediate. The following sections will delve into its chemical and physical properties, established synthesis protocols, safety and handling procedures, and pertinent analytical methodologies. This document is intended to serve as a foundational resource for researchers engaged in synthetic chemistry, medicinal chemistry, and materials science, providing the technical insights necessary for its effective utilization and exploration in novel applications.

Introductory Note: Initial investigations for "2-(2-Ethoxyethoxy)-5-methylaniline" did not yield a corresponding unique entry in major chemical databases, including PubChem. This suggests that the compound may be novel, not widely characterized, or referenced under a different nomenclature. Consequently, this guide focuses on the closely related and well-documented structural analog, 2-Ethoxy-5-methylaniline , for which substantial data is available. The principles and methodologies discussed herein are likely applicable to the target molecule with appropriate modifications.

Compound Identification and Properties

2-Ethoxy-5-methylaniline, also known as 6-Ethoxy-m-toluidine, is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical structure features an aniline core functionalized with an ethoxy group at the 2-position and a methyl group at the 5-position.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-Ethoxy-5-methylaniline is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 6331-70-0[1][2]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1][2]
Appearance Yellow to brown solid[1]
Boiling Point 252.5 °C at 760 mmHg
Purity Typically ≥97%
Storage Temperature 4°C, protect from light
Structural Information

The structural representation of 2-Ethoxy-5-methylaniline is fundamental to understanding its reactivity and potential applications.

Caption: 2D structure of 2-Ethoxy-5-methylaniline.

Synthesis and Manufacturing

The synthesis of 2-Ethoxy-5-methylaniline is a critical aspect for its availability in research and development. A common synthetic route involves the reduction of a nitroaromatic precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-Ethoxy-5-methylaniline points to 1-ethoxy-4-methyl-2-nitrobenzene as a key intermediate. This approach leverages the well-established chemistry of nitro group reduction to an amine.

retrosynthesis target 2-Ethoxy-5-methylaniline intermediate 1-Ethoxy-4-methyl-2-nitrobenzene target->intermediate Nitro Group Reduction

Caption: Retrosynthetic analysis of 2-Ethoxy-5-methylaniline.

Experimental Protocol: Synthesis from 1-Ethoxy-4-methyl-2-nitrobenzene

This protocol describes a standard laboratory-scale synthesis of 2-Ethoxy-5-methylaniline via catalytic hydrogenation.

Materials:

  • 1-Ethoxy-4-methyl-2-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Cellulose powder for filtration

Procedure:

  • In a suitable reaction vessel, create a suspension of 1-ethoxy-4-methyl-2-nitrobenzene and 10% palladium on carbon catalyst in anhydrous tetrahydrofuran.

  • Stir the suspension at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion of the reaction, filter the mixture through a pad of cellulose powder to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting 2-Ethoxy-5-methylaniline can be further purified if necessary, typically yielding a dark brown solid.

Applications in Research and Development

Aniline and its derivatives are foundational components in the synthesis of a wide array of organic molecules.[3] Their utility spans pharmaceuticals, dyes, and polymers.[3]

Role as a Building Block in Medicinal Chemistry

Substituted anilines are prevalent scaffolds in drug discovery. The specific arrangement of the ethoxy and methyl groups in 2-Ethoxy-5-methylaniline provides a unique substitution pattern that can be exploited for the synthesis of novel bioactive compounds. The amino group serves as a key handle for further chemical transformations, such as amide bond formation, N-alkylation, and diazotization reactions, enabling the construction of more complex molecular architectures.

Intermediate in Dye and Pigment Synthesis

Aromatic amines are classical precursors in the synthesis of azo dyes and other colorants. 2-Ethoxy-5-methylaniline can be diazotized and coupled with various aromatic compounds to produce a range of colors. Its derivatives may find applications as dyes for textiles, inks, and plastics.[3]

Safety, Handling, and Storage

Proper handling and storage of 2-Ethoxy-5-methylaniline are imperative to ensure laboratory safety.

Hazard Identification

This compound is classified as harmful if swallowed. The GHS pictograms associated with it indicate health hazards.

  • Hazard Statements: H302 (Harmful if swallowed)

  • Signal Word: Warning

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage Conditions

Store in a tightly closed container in a cool, dark, and well-ventilated place. It is recommended to store at 4°C and protect from light to maintain its stability.

Analytical Methodologies

The characterization and quantification of 2-Ethoxy-5-methylaniline and its derivatives are essential for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the separation and quantification of aniline derivatives.[4] When coupled with Mass Spectrometry (MS), these techniques provide high sensitivity and selectivity for unequivocal identification.[4]

Typical HPLC Conditions for Aniline Derivatives:

  • Column: C8 or C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)

  • Detection: UV-Vis or Mass Spectrometry (MS)

Typical GC-MS Conditions for Aniline Derivatives:

  • Column: A fused silica capillary column (e.g., DB-1MS)

  • Carrier Gas: Helium

  • Injection Mode: Split or splitless

  • Detection: Mass Spectrometry (MS)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and confirmation of 2-Ethoxy-5-methylaniline and its reaction products.

Conclusion

2-Ethoxy-5-methylaniline is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a detailed overview of its properties, synthesis, handling, and analytical characterization. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound as a building block for the development of novel molecules with desired functionalities.

References

  • 2-Ethoxy-5-methylaniline | 6331-70-0 | MFCD00035775 | AG003H65. King Scientific. Available from: [Link]

  • Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Indian Journal of Chemistry. Available from: [Link]

  • Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. Available from: [Link]

  • 2-Methoxy-5-methylaniline Safety Data Sheet | CAS: 120-78-1. ChemSlink. Available from: [Link]

  • An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc. Available from: [Link]

  • 2-(2-Tert-butyl-5-methylphenoxy)-6-methylaniline. PubChem. Available from: [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available from: [Link]

  • 5-Methoxy-o-toluidine. PubChem. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available from: [Link]

  • 3-[(2-ethoxyethoxy)methyl]aniline (C11H17NO2). PubChemLite. Available from: [Link]

  • 2-methoxy-5-methylaniline (C8H11NO). PubChemLite. Available from: [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Available from: [Link]

  • Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline from 2-amino-4-cresol

Abstract This application note provides a detailed, three-step synthetic protocol for the preparation of 2-(2-ethoxyethoxy)-5-methylaniline, a valuable intermediate in the development of various pharmaceutical and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 2-(2-ethoxyethoxy)-5-methylaniline, a valuable intermediate in the development of various pharmaceutical and chemical entities. The synthesis commences with the readily available starting material, 2-amino-4-cresol. The synthetic route involves the protection of the amino functionality via acetylation, followed by a Williamson ether synthesis to introduce the 2-ethoxyethoxy side chain, and concludes with the deprotection of the amino group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, explanations of experimental choices, and characterization data to ensure successful and reproducible synthesis.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as pivotal building blocks for a diverse range of functional molecules. Among these, 2-(2-ethoxyethoxy)-5-methylaniline possesses a unique combination of a hydrophilic ether chain and a substituted aromatic core, making it a desirable intermediate for the synthesis of biologically active compounds and specialized polymers. The strategic placement of the ethoxyethoxy group can enhance pharmacokinetic properties, such as solubility and cell permeability.

The synthesis of this target molecule from 2-amino-4-cresol presents a classic challenge in organic synthesis: the selective functionalization of a molecule with multiple reactive sites. The starting material contains both a nucleophilic amino group and a phenolic hydroxyl group. To achieve the desired etherification at the hydroxyl position, a protection-deprotection strategy is essential. This application note outlines a robust and logical three-step approach:

  • Protection: The amino group of 2-amino-4-cresol is temporarily masked as an acetamide. This is a crucial step to prevent undesired N-alkylation during the subsequent etherification.

  • Etherification: A Williamson ether synthesis is employed to introduce the 2-ethoxyethoxy moiety onto the phenolic oxygen of the protected intermediate. This reaction is a reliable and widely used method for the formation of ethers.[1][2]

  • Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to unveil the desired amino functionality, yielding the final product.

This guide provides detailed, step-by-step protocols for each of these stages, along with insights into the rationale behind the chosen reagents and conditions.

Overall Synthetic Scheme

The synthesis of 2-(2-ethoxyethoxy)-5-methylaniline from 2-amino-4-cresol is accomplished through the following three-step sequence:

Synthetic Pathway 2-amino-4-cresol 2-amino-4-cresol N-(2-hydroxy-4-methylphenyl)acetamide N-(2-hydroxy-4-methylphenyl)acetamide 2-amino-4-cresol->N-(2-hydroxy-4-methylphenyl)acetamide Step 1: Protection (Acetylation) N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide N-(2-hydroxy-4-methylphenyl)acetamide->N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide Step 2: Etherification (Williamson Synthesis) 2-(2-ethoxyethoxy)-5-methylaniline 2-(2-ethoxyethoxy)-5-methylaniline N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide->2-(2-ethoxyethoxy)-5-methylaniline Step 3: Deprotection (Hydrolysis)

Figure 1: Overall synthetic workflow.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-Amino-4-cresolC₇H₉NO123.15≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, 99.8%Sigma-Aldrich
2-BromoethoxyethanolC₄H₉BrO₂169.0295%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.4637% (w/w)Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. 2-Bromoethoxyethanol is a corrosive irritant. Hydrochloric acid and sodium hydroxide are corrosive. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Step 1: Protection of the Amino Group (Acetylation)

This initial step protects the amino group of 2-amino-4-cresol as an acetamide to prevent its reaction in the subsequent etherification step.

Protection Step cluster_0 Step 1: Acetylation Start 2-amino-4-cresol Intermediate N-(2-hydroxy-4-methylphenyl)acetamide Start->Intermediate Protection Reagents Acetic Anhydride Pyridine Reagents->Start

Figure 2: Workflow for the protection of the amino group.

Protocol: Synthesis of N-(2-hydroxy-4-methylphenyl)acetamide
  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-cresol (10.0 g, 81.2 mmol) and pyridine (100 mL).

  • Stir the mixture until the 2-amino-4-cresol is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (9.1 mL, 97.4 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield N-(2-hydroxy-4-methylphenyl)acetamide as a white to off-white solid.

  • Dry the purified product in a vacuum oven at 50 °C.

Characterization of N-(2-hydroxy-4-methylphenyl)acetamide
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₁₁NO₂[3]

  • Molecular Weight: 165.19 g/mol [3]

  • Expected Yield: 85-95%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.32 (s, 1H, -OH), 9.09 (s, 1H, -NH), 7.02 (d, J=8.5 Hz, 1H), 6.58 (d, J=2.8 Hz, 1H), 6.53 (dd, J=8.5, 2.8 Hz, 1H), 2.07 (s, 3H), 1.98 (s, 3H).

Step 2: Williamson Ether Synthesis

This step introduces the 2-ethoxyethoxy side chain onto the phenolic hydroxyl group of the protected intermediate.

Etherification_Step cluster_1 Step 2: Williamson Ether Synthesis Start_Ether N-(2-hydroxy-4- methylphenyl)acetamide Product_Ether N-(2-(2-ethoxyethoxy)-5- methylphenyl)acetamide Start_Ether->Product_Ether Etherification Reagents_Ether 2-Bromoethoxyethanol K₂CO₃, DMF Reagents_Ether->Start_Ether

Figure 3: Workflow for the Williamson ether synthesis.

Protocol: Synthesis of N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve N-(2-hydroxy-4-methylphenyl)acetamide (10.0 g, 60.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL).

  • Add finely ground potassium carbonate (16.7 g, 121 mmol) to the solution.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add 2-bromoethoxyethanol (11.2 g, 66.6 mmol) to the reaction mixture.

  • Maintain the reaction at 80-90 °C for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Characterization of N-(2-(2-ethoxyethoxy)-5-methylphenyl)acetamide
  • Appearance: A viscous oil or a low-melting solid.

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.29 g/mol

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step involves the removal of the acetyl protecting group to yield the target aniline. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[4]

Deprotection_Step cluster_2 Step 3: Deprotection Start_Deprotect N-(2-(2-ethoxyethoxy)-5- methylphenyl)acetamide Final_Product 2-(2-ethoxyethoxy)-5- methylaniline Start_Deprotect->Final_Product Hydrolysis Reagents_Deprotect HCl (aq) Heat Reagents_Deprotect->Start_Deprotect

Sources

Application

Application Note: Selective Alkylation of 2-Amino-4-methylphenol with 2-Ethoxyethyl Bromide

Executive Summary This application note details the synthetic protocols for the alkylation of 2-amino-4-methylphenol (2-amino-p-cresol) using 2-ethoxyethyl bromide . This transformation is a critical step in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the alkylation of 2-amino-4-methylphenol (2-amino-p-cresol) using 2-ethoxyethyl bromide . This transformation is a critical step in the synthesis of substituted aniline intermediates used in dye manufacturing and pharmaceutical pharmacophores (e.g., beta-blocker analogues and kinase inhibitors).

The core challenge in this synthesis is the chemoselectivity between the phenolic oxygen (O-alkylation) and the aniline nitrogen (N-alkylation). As 2-amino-4-methylphenol is an ambident nucleophile, reaction conditions must be rigorously controlled to target the desired isomer. This guide prioritizes the selective O-alkylation to produce 2-(2-ethoxyethoxy)-5-methylaniline , the most common industrial target for this reactant pair, while providing mechanistic insights into controlling N-alkylated impurities.

Chemical Background & Mechanism[1][2][3][4][5]

The Selectivity Challenge

The substrate contains two nucleophilic sites:

  • Phenolic Hydroxyl (

    
    ):  Under basic conditions, this deprotonates to form a phenoxide anion, a "hard" and highly reactive nucleophile.
    
  • Primary Amine (

    
     for conjugate acid):  A neutral, moderately reactive nucleophile.
    

Mechanistic Pathway: The reaction follows a bimolecular nucleophilic substitution (


) mechanism.
  • Condition A (Basic -

    
    /DMF):  Promotes phenoxide formation. Since the phenoxide anion is more electron-rich than the neutral amine, O-alkylation dominates.
    
  • Condition B (Neutral/Weak Base): The phenol remains protonated. The neutral amine is more nucleophilic than the neutral phenol, favoring N-alkylation. However, N-alkylation with alkyl halides is prone to over-alkylation (quaternization).

Reaction Scheme Visualization

The following diagram illustrates the competitive pathways and the strategy for selective synthesis.

ReactionPathways Substrate 2-Amino-4-methylphenol (Substrate) Intermediate Phenoxide Anion (Activated Nucleophile) Substrate->Intermediate Base (K2CO3) Deprotonation Product_N N-Alkylated Impurity Substrate->Product_N Direct Amine Attack (Minor in Base) Reagent 2-Ethoxyethyl bromide Product_O O-Alkylated Product (2-(2-ethoxyethoxy)-5-methylaniline) TARGET Intermediate->Product_O SN2 Attack on Reagent (Major) Product_ON N,O-Dialkylated (Over-reaction) Product_O->Product_ON Excess Reagent Long Reaction Time

Figure 1: Competitive reaction pathways. Selective O-alkylation is achieved via base-mediated phenoxide generation.

Experimental Protocols

Method A: Direct Selective O-Alkylation (High Throughput)

This method utilizes the "hard-soft acid-base" principle. By using a carbonate base in a polar aprotic solvent, we generate the phenoxide in situ, which reacts faster than the amine.

Reagents:

  • 2-Amino-4-methylphenol (1.0 equiv)

  • 2-Ethoxyethyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv) – Finkelstein catalyst to accelerate bromide displacement.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Amino-4-methylphenol (e.g., 12.3 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved. Note: The solution may be dark due to trace oxidation; this is normal.

  • Base Addition: Add

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). The mixture will become a heterogeneous suspension.
    
  • Reagent Addition: Add 2-Ethoxyethyl bromide (16.8 g, 110 mmol) dropwise via a syringe or addition funnel over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 12–18 hours under nitrogen.

    • Monitoring: Check via TLC (Eluent: 30% EtOAc in Hexanes). The starting aminophenol (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
    • Critical Check: If N-alkylation occurs, a spot with intermediate polarity often appears.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (500 mL). The product often precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with Water (

      
      ) and Brine  (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude oil is dark, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Method B: Protection-Deprotection Strategy (High Purity)

For pharmaceutical applications requiring <0.1% N-alkylated impurity, the amine must be protected as a Schiff base (imine) prior to alkylation.

Workflow:

  • Protection: Condense 2-amino-4-methylphenol with Benzaldehyde (1.0 eq) in EtOH to form the benzylidene imine. Isolate the solid.

  • Alkylation: React the imine with 2-ethoxyethyl bromide using

    
    /DMF (as in Method A). The imine prevents N-alkylation.
    
  • Hydrolysis: Treat the alkylated imine with dilute HCl (2M) in THF/Water to cleave the benzaldehyde and release the free amine.

Comparison of Methods:

FeatureMethod A (Direct Base)Method B (Imine Protection)
Yield 75–85%60–70% (over 3 steps)
Selectivity (O:N) ~90:10>99:1
Time Efficiency High (1 step)Low (3 steps)
Scalability ExcellentModerate (Hydrolysis step adds volume)

Results & Characterization

Expected Analytical Data

For the target O-alkylated product: 2-(2-ethoxyethoxy)-5-methylaniline .

  • Physical State: Amber to brown oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.6–6.8 ppm (m, 3H, Aromatic protons).
      
    • 
       4.15 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.80 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.70 ppm (br s, 2H, 
      
      
      
      ).
    • 
       3.60 ppm (q, 2H, 
      
      
      
      ).
    • 
       2.25 ppm (s, 3H, 
      
      
      
      ).
    • 
       1.25 ppm (t, 3H, 
      
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. Add more KI (up to 0.5 eq). Increase Temp to 80°C.
High N-Alkylation Solvent too non-polarSwitch from Acetone to DMF or DMSO. Ensure base is in excess to keep Phenol deprotonated.
Dark Tarry Product Oxidation of AminophenolRigorously degas solvents. Keep under

atmosphere. Add sodium dithionite during workup.
Emulsion in Workup DMF presenceWash organic layer thoroughly with water (3x) or use 5% LiCl solution to break emulsion.

Safety & Handling (E-E-A-T)

  • 2-Ethoxyethyl bromide: Alkylating agent. Potential carcinogen and reproductive toxin. Handle in a fume hood.

  • 2-Amino-4-methylphenol: Skin sensitizer and irritant. Can cause methemoglobinemia if absorbed in large quantities. Wear nitrile gloves and long sleeves.

  • Waste Disposal: All aqueous washes containing DMF and halides must be disposed of as halogenated organic waste.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol Product Sheet. Retrieved from [2]

  • Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.[4] (Describes the benzaldehyde protection strategy for high selectivity). Retrieved from

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol.[5] Organic Syntheses, Coll. Vol. 3, p.82. (Foundational protocols for handling aminophenols). Retrieved from

  • BenchChem. (2025).[6] Synthesis of Aniline Derivatives via Electrophilic Substitution. (General handling of methylaniline derivatives). Retrieved from

Sources

Method

Application Note: Azo Coupling Protocols Using 2-(2-Ethoxyethoxy)-5-methylaniline

Abstract This application note details the optimized protocols for utilizing 2-(2-Ethoxyethoxy)-5-methylaniline as a diazo component in the synthesis of high-performance azo dyes and pigments. Unlike traditional intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for utilizing 2-(2-Ethoxyethoxy)-5-methylaniline as a diazo component in the synthesis of high-performance azo dyes and pigments. Unlike traditional intermediates such as p-cresidine (2-methoxy-5-methylaniline), this derivative incorporates a glycol ether side chain, enhancing solubility in polar organic solvents and altering the lipophilicity profile of the final chromophore. This guide covers safety considerations, mechanistic insights, step-by-step diazotization/coupling workflows, and critical troubleshooting parameters.

Chemical Profile & Mechanistic Insight[1]

Structural Analysis

The molecule consists of an aniline core substituted at the ortho position (relative to the amine) with a 2-ethoxyethoxy group and at the meta position with a methyl group.

  • Electron Donating Groups (EDG): Both the alkoxy chain (position 2) and the methyl group (position 5) are electron-donating. This increases the electron density of the aromatic ring, making the amine highly nucleophilic but also rendering the resulting diazonium salt less stable than electron-deficient analogs (e.g., nitroanilines).

  • Steric & Solubility Effects: The bulky 2-ethoxyethoxy tail disrupts crystal packing, generally lowering the melting point and increasing solubility in alcohols and esters compared to methoxy-substituted analogs.

Reaction Pathway

The synthesis follows the classic azo coupling pathway:

  • Diazotization: Conversion of the primary amine to a diazonium salt (

    
    ) using nitrous acid under cold, acidic conditions.
    
  • Coupling: Electrophilic aromatic substitution where the diazonium ion attacks an electron-rich coupling component (e.g., phenols, naphthols, or acetoacetanilides).

ReactionPathway Amine 2-(2-Ethoxyethoxy)- 5-methylaniline Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (0-5°C, pH < 2) Acid HCl (aq) + NaNO2 Acid->Diazonium AzoDye Final Azo Dye Diazonium->AzoDye Coupling (pH 4-9) Coupler Coupler (e.g., Naphthol AS) Coupler->AzoDye

Figure 1: Reaction pathway for the conversion of 2-(2-Ethoxyethoxy)-5-methylaniline to an azo dye.

Safety & Handling (E-E-A-T)

WARNING: Aniline derivatives are potential carcinogens and skin sensitizers. While the ethoxyethoxy chain serves to modify bioavailability, this compound must be handled with the same rigor as p-cresidine.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles.

  • Ventilation: All weighing and dissolution steps must occur inside a certified fume hood.

  • Waste: Segregate all azo dye waste. Diazonium salts are potentially explosive if allowed to dry; always keep them in solution and process immediately.

Protocol A: Diazotization (The Activation)

The critical challenge with this specific amine is preventing the formation of triazenes and ensuring complete dissolution before nitrosation, as the glycol ether chain can create viscous micro-environments.

Materials
  • Substrate: 2-(2-Ethoxyethoxy)-5-methylaniline (10 mmol, ~2.11 g)

  • Acid: Hydrochloric Acid (37%, 2.5 mL)

  • Solvent: Deionized Water (20 mL) + Glacial Acetic Acid (optional, 5 mL if solubility is poor)

  • Reagent: Sodium Nitrite (NaNO2), 4N aqueous solution

  • Control: Sulfamic Acid (solid)

Step-by-Step Procedure
  • Dissolution:

    • In a 100 mL beaker, charge the amine and water.

    • Add HCl slowly with vigorous stirring.

    • Observation Point: If the amine does not fully dissolve (forming a suspension), add Glacial Acetic Acid (5 mL) to facilitate solvation. A clear solution is preferred for uniform diazotization.

  • Cooling:

    • Immerse the beaker in an ice/salt bath.

    • Cool the internal temperature to 0–2°C .

    • Critical: Do not proceed if T > 5°C, as the electron-rich diazonium salt will hydrolyze to a phenol.

  • Nitrosation:

    • Add the NaNO2 solution dropwise via a syringe pump or addition funnel below the surface of the liquid.

    • Maintain temperature < 5°C.[1]

    • Stir for 30 minutes.

  • Validation (The "Self-Validating" Step):

    • Test 1 (Acidity): Spot on Congo Red paper. Must turn blue (indicating free mineral acid). If not, add more HCl.

    • Test 2 (Nitrite Excess): Spot on Starch-Iodide paper. Must turn instant blue/black . If not, add more NaNO2.

  • Quenching:

    • Once diazotization is complete, add small scoops of Sulfamic Acid until the Starch-Iodide test is negative (no color change). This prevents side reactions during coupling.

Protocol B: Azo Coupling (The Synthesis)

This protocol uses 2-Naphthol as a representative coupler.[1] Adjust pH based on the specific coupler used (e.g., pH 4-5 for amines, pH 8-9 for phenols).

Materials
  • Coupler: 2-Naphthol (10 mmol, 1.44 g)

  • Base: Sodium Hydroxide (NaOH), 10% solution[2]

  • Buffer: Sodium Acetate (solid)

Step-by-Step Procedure
  • Coupler Preparation:

    • Dissolve 2-Naphthol in 20 mL water containing 1.1 equivalents of NaOH.

    • Cool to 0–5°C .[1][3]

    • Note: The solution should be clear. If using Naphthol AS derivatives, varying amounts of ethanol may be required.

  • Coupling Reaction:

    • Slowly pour the Diazonium Salt Solution (from Protocol A) into the Coupler Solution over 20 minutes.

    • Simultaneous Action: Monitor pH. The addition of the acidic diazo solution will drop the pH.

    • Maintain pH at 8–9 by simultaneously adding 10% NaOH or sprinkling Sodium Acetate.

    • Mechanism: The phenolate ion (active species) requires a basic pH, but too high pH (>10) can decompose the diazonium salt.

  • Completion:

    • Stir for 2–4 hours allowing the temperature to rise to room temperature naturally.

    • The mixture will form a heavy, colored precipitate (typically red/orange).

  • Workup:

    • Heat the slurry to 60°C for 30 minutes to aggregate the particles (improves filtration).

    • Filter under vacuum.[4]

    • Wash with copious water until filtrate is neutral and colorless.

    • Dry in a vacuum oven at 50°C.

ExperimentalWorkflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Step1 Dissolve Amine (HCl/Water/Acetic Acid) Step2 Cool to 0-2°C Step1->Step2 Step3 Add NaNO2 Dropwise Step2->Step3 Check1 Starch-Iodide (+) Congo Red (+) Step3->Check1 Check1->Step3 Fail (Add NaNO2) Quench Add Sulfamic Acid Check1->Quench Pass Mix Add Diazo to Coupler (Maintain pH 8-9) Quench->Mix PrepCoupler Dissolve Coupler (NaOH/Water) PrepCoupler->Mix Precipitate Precipitation & Aging Mix->Precipitate

Figure 2: Experimental workflow for the synthesis of azo dyes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tar/Oil Formation Temperature too high during diazotization.Ensure T < 5°C. The ethoxyethoxy group adds lipophilicity; if oil forms, add a surfactant or more acetic acid.
Low Yield Diazonium salt decomposition or coupling at wrong pH.Check starch-iodide endpoint rigorously. Ensure pH does not drop below 7 during phenol coupling.
Dull Color Impurities or oxidation.Recrystallize the final dye from Ethanol or Chlorobenzene. Use antioxidant during drying if sensitive.
Incomplete Dissolution "Salting out" of the amine hydrochloride.Increase water volume or add a co-solvent like Methanol or Ethylene Glycol.

References

  • Sigma-Aldrich. 2-Ethoxy-5-methylaniline Safety Data Sheet. Available at:

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH. (Standard text for Azo coupling mechanisms).
  • PubChem. 3-[(2-ethoxyethoxy)methyl]aniline Compound Summary. (Note: Structural isomer reference for property comparison). Available at:

  • Fisher Scientific. 2-Methoxy-5-methylaniline (p-Cresidine) Safety Data Sheet. (Reference for toxicological handling of analogues). Available at:

  • Otutu, J. O., & Osabohien, E. (2013).[3] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science.[3] (Protocol adaptation source). Available at:

Sources

Application

Application Note: High-Fidelity Reduction of 2-(2-ethoxyethoxy)-5-methylnitrobenzene

Abstract & Application Context The reduction of 2-(2-ethoxyethoxy)-5-methylnitrobenzene to its corresponding aniline, 2-(2-ethoxyethoxy)-5-methylaniline , is a critical transformation in the synthesis of pharmacophores f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The reduction of 2-(2-ethoxyethoxy)-5-methylnitrobenzene to its corresponding aniline, 2-(2-ethoxyethoxy)-5-methylaniline , is a critical transformation in the synthesis of pharmacophores for tyrosine kinase inhibitors (e.g., EGFR and VEGFR targets) and specialized azo dyes. The presence of the 2-ethoxyethoxy (diethylene glycol monoethyl ether) side chain imparts specific solubility profiles and binding affinities to the final drug molecule but requires careful handling during workup to prevent emulsion formation and ether cleavage.

This guide presents two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The industry gold standard for scalability and purity.

  • Iron/Ammonium Chloride Reduction: A robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Chemical Context & Mechanism[1][2][3][4]

Substrate Analysis
  • Reactant: 2-(2-ethoxyethoxy)-5-methylnitrobenzene

  • Target Product: 2-(2-ethoxyethoxy)-5-methylaniline

  • Key Structural Features:

    • Nitro Group (

      
      ):  Strongly electron-withdrawing; susceptible to reduction.[1]
      
    • Glycol Ether Chain (

      
      ):  Acid-sensitive (Lewis acids) but stable to standard reduction conditions. Increases water solubility, complicating aqueous extraction.
      
    • Methyl Group (

      
      ):  Electron-donating; activates the ring slightly but poses no steric hindrance to the reduction.
      
Reaction Mechanism

The reduction proceeds through a stepwise deoxygenation pathway. Understanding this is vital for safety, as the accumulation of the hydroxylamine intermediate can lead to thermal instability or side reactions (e.g., condensation to azoxy species).

ReactionPathway Nitro Nitrobenzene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + 2H, -H2O Hydroxyl Phenylhydroxylamine (Critical Intermediate) Nitroso->Hydroxyl + 2H Azoxy Azoxy/Azo (Side Products) Nitroso->Azoxy Condensation (High pH/Temp) Aniline Aniline (Target Product) Hydroxyl->Aniline + 2H, -H2O Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway. Control of temperature and pH minimizes the 'Azoxy' side branch.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, Cleanliness, High Yield (>95%).

Materials & Equipment
  • Catalyst:

    
     (50% water wet). Note: Wet catalyst is preferred to minimize ignition risk.
    
  • Solvent: Methanol (HPLC Grade) or Ethanol.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (
    
    
    
    ).
  • Equipment: 3-neck round bottom flask or Autoclave.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 10.0 g of 2-(2-ethoxyethoxy)-5-methylnitrobenzene in 100 mL of Methanol.

    • Checkpoint: Ensure complete dissolution. If the glycol ether chain causes oiling out, add THF (

      
      ).
      
  • Catalyst Addition (Inerting):

    • Purge the reaction vessel with Nitrogen (

      
      ) for 5 minutes.
      
    • Carefully add 0.5 g of

      
       (5 wt% loading relative to substrate).
      
    • Safety: Do not add dry catalyst to flammable solvent in air. Use wet catalyst or add under

      
       blanket.
      
  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (

      
      ) three times.
      
    • Stir vigorously at Room Temperature (

      
      ) .
      
    • Exotherm Alert: The reaction is exothermic.[2] Monitor internal temperature.[3][4] If

      
      , cool with a water bath.
      
  • Monitoring:

    • Monitor via TLC (Eluent: 50% EtOAc/Hexane) or LCMS.

    • Endpoint: Disappearance of Nitro peak and Hydroxylamine intermediate (

      
      ).
      
    • Typical time: 2–4 hours at 1 atm; <1 hour at 3 bar.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Keep the filter cake wet to prevent spontaneous ignition.

    • Wash the pad with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (

      
      , 20 mbar).
      
  • Purification:

    • The resulting oil is usually pure enough (>98%) for subsequent steps.

    • If necessary, purify via short-path distillation or column chromatography (Silica, DCM

      
       5% MeOH/DCM).
      

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Labs without hydrogenation setups, or if halogenated impurities are present (avoids dehalogenation).

Materials
  • Reductant: Iron Powder (

    
    , reduced).
    
  • Electrolyte: Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (

    
     ratio).
    
Step-by-Step Procedure
  • Activation:

    • In a reaction flask, suspend 5.0 g Iron powder in 25 mL Ethanol and 8 mL Water.

    • Add 2.5 g

      
      .
      
    • Heat to reflux (

      
      ) for 15 minutes to "etch" the iron surface.
      
  • Addition:

    • Dissolve 2.0 g of 2-(2-ethoxyethoxy)-5-methylnitrobenzene in 10 mL Ethanol.

    • Add this solution dropwise to the refluxing iron suspension over 20 minutes.

    • Reasoning: Dropwise addition prevents runaway exotherms and keeps the concentration of nitroso intermediates low.

  • Reaction:

    • Reflux for 1–2 hours.[4]

    • Monitor by TLC.[1][4] The spot will shift significantly to a lower

      
       (more polar amine) and may fluoresce under UV.
      
  • Workup (Critical for Glycol Ethers):

    • Cool to room temperature.[5][4]

    • Filter through Celite to remove Iron sludge. Wash with EtOAc.

    • Phase Separation: The filtrate will contain water, ethanol, and product.

      • Evaporate Ethanol first.

      • Dilute residue with water and extract with Ethyl Acetate (

        
        ) .
        
      • Note: The glycol ether chain increases water solubility. Salting out the aqueous layer with

        
         is recommended to maximize yield.
        

Analytical Validation

ParameterSpecificationMethod
Appearance Pale yellow to brown viscous oilVisual
LCMS

ESI+
1H NMR

(broad s,

,

)

-DMSO /

TLC

(vs

for Nitro)
1:1 EtOAc/Hex

Key NMR Diagnostic: Look for the disappearance of the aromatic protons shifted downfield by the Nitro group (typically


) and the appearance of upfield aromatic signals (

) characteristic of the electron-rich aniline ring.

Process Workflow & Decision Tree

Workflow Start Start: Nitro Substrate CheckEquip Equipment Availability? Start->CheckEquip H2_Path Autoclave / H2 Line CheckEquip->H2_Path High Pressure Available Fe_Path Standard Glassware CheckEquip->Fe_Path No H2 Source ProtocolA Protocol A: Pd/C Hydrogenation (Clean, Fast, Scalable) H2_Path->ProtocolA ProtocolB Protocol B: Fe/NH4Cl (Robust, Low Cost) Fe_Path->ProtocolB WorkupA Filter (Celite) -> Evaporate ProtocolA->WorkupA WorkupB Filter -> Aqueous Extraction (Watch for Emulsions) ProtocolB->WorkupB QC QC: LCMS & NMR WorkupA->QC WorkupB->QC

Figure 2: Decision matrix for selecting the optimal reduction strategy based on lab resources.

References

  • ChemicalBook. (2023). 2-Ethoxy-5-methylaniline Usage and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.[4] PMC3589725. Retrieved from

  • BenchChem. (2025).[2] Application Note: Synthesis of 2-Methyl-5-nitroaniline.[2][6] Retrieved from

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.[7][1][8] Retrieved from

  • Sigma-Aldrich. (2023). 2-Ethoxy-5-methylaniline Product Sheet. Retrieved from

Sources

Method

Application Note: Handling Precautions for Ethoxyethoxy Anilines

Executive Summary & Compound Profile Ethoxyethoxy anilines (e.g., 2-[2-(ethoxy)ethoxy]aniline) represent a specialized class of aniline derivatives frequently employed as scaffolds in kinase inhibitor development and as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethoxyethoxy anilines (e.g., 2-[2-(ethoxy)ethoxy]aniline) represent a specialized class of aniline derivatives frequently employed as scaffolds in kinase inhibitor development and as coupling components in azo-dye synthesis.[1]

These compounds present a dual-hazard profile :

  • The Aniline Core: Potent methemoglobinemia inducer, skin sensitizer, and potential mutagen.[1]

  • The Glycol Ether Tail: Enhances lipophilicity and dermal absorption rates while introducing potential peroxide-forming capabilities upon prolonged storage.[1]

Critical Warning: Unlike simple inorganic acids that cause immediate pain upon contact, ethoxyethoxy anilines can be absorbed through intact skin without immediate sensation, leading to delayed systemic toxicity (cyanosis) hours after exposure.[1]

Physiochemical Profile (Representative)
PropertyValue / CharacteristicImplication
Physical State Oily Liquid / Low-melting SolidHigh surface adhesion; difficult to rinse.[1]
Boiling Point >250°C (High)Low volatility at RT, but generates toxic mists if heated.[1]
Solubility Lipophilic & Organic SolubleRapidly crosses dermal barriers; incompatible with aqueous washdowns alone.[1]
Appearance Colorless (Pure)

Brown (Oxidized)
Visual quality indicator; dark color indicates degradation.[1]

Engineering Controls & Containment

Causality: Due to the high boiling point, inhalation risk is moderate at room temperature but becomes critical during synthesis (heating) or workup (aerosolization).[1]

Primary Containment[1]
  • Standard Handling: Must be performed within a Class II Fume Hood with a face velocity of 80–100 fpm.[1]

  • Weighing Operations:

    • Solids: Use a static-free balance enclosure inside the hood.[1]

    • Liquids: Never pour.[1][2] Use positive-displacement pipettes or glass syringes to prevent dripping.[1]

Inert Atmosphere Protocol

Anilines are electron-rich and prone to rapid oxidation (N-oxide formation and polymerization), turning the sample black/tarry.

  • Storage: Headspace must be purged with Nitrogen (

    
    ) or Argon after every use.[1]
    
  • Reaction: All heating steps requires an inert manifold.[1]

Personal Protective Equipment (PPE) Strategy

Expert Insight: Standard disposable nitrile gloves (4 mil) are insufficient for prolonged contact with ethoxyethoxy anilines.[1] The ether tail facilitates permeation, often achieving breakthrough in <15 minutes.

The "Barrier-in-Depth" Protocol

We utilize a validated Double-Gloving System for all handling >10 mL or >10 minutes.[1]

  • Inner Layer (The Shield): Silver Shield™ (EVOH/PE laminate) or heavy-gauge Butyl Rubber.[1]

    • Why: Resists aromatic amines and glycol ethers for >4 hours.[1]

  • Outer Layer (The Dexterity): 6-8 mil Nitrile.[1]

    • Why: Protects the inner glove from physical tears and provides grip.[1]

  • Body Protection: Tyvek® lab coat or chemical apron.[1] Avoid cotton, which absorbs and holds the toxin against the skin.

Visualization: PPE Decision Matrix

PPE_Decision_Tree cluster_legend Risk Level Start Handling Ethoxyethoxy Aniline State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil State->Liquid Rec1 Std. Nitrile (Double) + Lab Coat Change every 30 mins Solid->Rec1 Low Dust Risk Quant Quantity? Liquid->Quant Small < 100 mg (Weighing) Quant->Small Brief Exposure Large > 100 mg or Synthesis Quant->Large High Risk Small->Rec1 Rec2 Laminate Liner + Nitrile Outer Tyvek Sleeves Required Large->Rec2 Low Standard Precaution High High Permeation Risk

Figure 1: Decision matrix for PPE selection based on physical state and quantity. Note that liquid handling always defaults to higher protection due to permeation risks.

Experimental Protocol: Safe Transfer & Quenching

Objective: Transfer 5.0 g of 2-(2-ethoxyethoxy)aniline for a Buchwald-Hartwig coupling without introducing oxygen or risking exposure.[1]

Materials
  • Schlenk line or Nitrogen balloon.[1]

  • Glass syringe (10 mL) with long stainless steel needle (12 inch).[1]

  • Septum-sealed storage bottle.[1]

  • Quenching solution: 10% HCl (aq).[1]

Step-by-Step Methodology
  • Preparation:

    • Secure the receiving reaction vessel and the source bottle.

    • Flush the syringe with

      
       three times.[1]
      
  • The Transfer:

    • Insert a bleed needle (

      
       source) into the source bottle septum to prevent vacuum lock.[1]
      
    • Withdraw the required volume slowly to avoid bubble formation (cavitation can aerosolize the compound).

    • Critical: Wipe the needle tip with a Kimwipe soaked in dilute HCl immediately after withdrawal to neutralize exterior droplets.[1]

  • Dispensing:

    • Inject directly into the solvent of the reaction vessel. Do not run the liquid down the vessel wall (increases surface area for oxidation).[1]

  • Decontamination:

    • Immediately draw 10% HCl into the used syringe.[1] The acid converts the lipophilic aniline into the hydrophilic anilinium salt, drastically reducing volatility and skin absorption potential.

    • Dispose of the syringe in a dedicated "Cytotoxic/Sharps" container.

Storage & Stability Management

Ethoxyethoxy anilines are susceptible to two degradation pathways:

  • Auto-oxidation: Formation of azobenzene impurities (darkening).[1]

  • Peroxide Formation: The ether chain can form peroxides over years, though less rapidly than pure ethers.[1]

Protocol:

  • Container: Amber glass with Teflon-lined cap.[1]

  • Environment: Store at +4°C in the dark.

  • Shelf-Life: Re-test purity (NMR/LC-MS) every 6 months. If the liquid has turned opaque black, distill under reduced pressure before use; filtration is insufficient.

Emergency Response: Methemoglobinemia

Mechanism:[1] Aniline metabolites oxidize Hemoglobin (


) to Methemoglobin (

), which cannot transport oxygen.[1]
Recognition[1][3]
  • Early Signs: Headache, fatigue, dizziness.[1][3]

  • Specific Sign: Cyanosis (blue lips/fingernails) without respiratory distress.[1]

  • Pulse Oximetry False Read: Standard pulse oximeters may read falsely high (e.g., 85-90%) even in severe Methemoglobinemia.[1]

First Aid Action Plan
  • Skin Contact:

    • Do NOT use alcohol/solvent wipes (increases absorption).[1]

    • Wash with polyethylene glycol (PEG-400) or copious soap and water for 15 minutes.[1]

  • Inhalation/Ingestion:

    • Move to fresh air.[1][4][5][6]

    • Alert medical services immediately.[1][2][7] Mention "Aniline Exposure - Suspected Methemoglobinemia." [1]

    • Medical Note: The antidote is typically Methylene Blue (1-2 mg/kg IV), administered only by physicians.[1]

Waste Disposal

  • Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) – risk of violent reaction/ignition.[1][2]

  • Classification: Segregate as "Toxic Organic - Nitrogen Containing."[1]

  • Neutralization: For small spills, treat with excess dilute HCl to form the salt, absorb with vermiculite, and pack for incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7636, 2-(2-Ethoxyethoxy)aniline.[1] PubChem.[1] [Link][1]

  • Centers for Disease Control and Prevention (CDC) (2023). NIOSH Pocket Guide to Chemical Hazards: Aniline.[1] NIOSH.[1] [Link][1]

Sources

Application

Application Notes and Protocols for the Storage of 2-(2-Ethoxyethoxy)-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the proper storage conditions for 2-(2-Ethoxyethoxy)-5-methylaniline. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the proper storage conditions for 2-(2-Ethoxyethoxy)-5-methylaniline. Due to the limited availability of specific stability and storage data for this compound, this guide synthesizes best practices derived from data on structurally analogous aromatic amines and general principles of chemical storage. The protocols outlined herein are designed to ensure the chemical integrity, stability, and safety of 2-(2-Ethoxyethoxy)-5-methylaniline in a laboratory or research setting.

Introduction: Understanding the Compound

2-(2-Ethoxyethoxy)-5-methylaniline is an aromatic amine, a class of organic compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The presence of the aniline moiety suggests potential sensitivity to oxidation and light, while the ethoxyethoxy group may influence its hygroscopicity and solubility. Proper storage is paramount to prevent degradation, which can lead to the formation of impurities that may compromise experimental results and pose safety hazards.[2]

Core Storage Principles and Rationale

The primary objectives for the storage of 2-(2-Ethoxyethoxy)-5-methylaniline are to protect it from:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This degradation is often visually indicated by a color change, with samples turning brown or darker over time.[3]

  • Light-induced Decomposition: Many organic molecules, particularly those with aromatic rings, can absorb UV and visible light, leading to photochemical degradation.[4][5]

  • Moisture Absorption (Hygroscopicity): The ether linkages in the ethoxyethoxy group may impart some hygroscopic character, leading to the absorption of atmospheric moisture. This can affect the compound's purity and reactivity.[5]

  • Thermal Decomposition: Elevated temperatures can increase the rate of chemical degradation.[6]

Recommended Storage Conditions

Based on the analysis of analogous compounds and general chemical safety guidelines, the following storage conditions are recommended for 2-(2-Ethoxyethoxy)-5-methylaniline.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize thermal degradation and slow down potential oxidative processes. While some related compounds are stored at room temperature, refrigeration provides an additional layer of protection for long-term storage.[7]
Atmosphere Inert Gas (e.g., Argon or Nitrogen) To prevent oxidation by displacing air and its oxygen content. This is particularly crucial for long-term storage or for high-purity samples.[1][8]
Light Protection from Light Store in an amber glass vial or a container wrapped in aluminum foil and placed inside a dark cabinet. This prevents light-induced degradation.[2][4]
Container Tightly Sealed, Compatible Material Use containers made of amber glass or a compatible high-density polyethylene (HDPE) with a secure, airtight seal to prevent exposure to air and moisture.[6]
Environment Dry, Well-Ventilated Area Store in a designated chemical storage area with good ventilation to prevent the accumulation of any potential vapors and in a low-humidity environment.[6][9]

Experimental Protocols

Protocol for Short-Term Storage (Up to 4 weeks)
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Gas Purge (Recommended): Before sealing, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 10-15 seconds to displace air.

  • Sealing: Tightly seal the vial to ensure an airtight closure.

  • Labeling: Clearly label the vial with the compound name, date of receipt/synthesis, and any known hazards.

  • Storage Location: Place the vial in a refrigerator at 2-8°C, away from incompatible chemicals.

Protocol for Long-Term Storage (Over 4 weeks)
  • Aliquoting: If the compound will be used multiple times, it is advisable to aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.

  • Container Preparation: Ensure vials and caps are thoroughly clean and dry.

  • Inert Atmosphere: Perform the aliquoting and sealing process inside a glove box with an inert atmosphere if available. If a glove box is not accessible, purge each vial with nitrogen or argon for at least 30 seconds before and after adding the compound.

  • Primary Sealing: Tightly seal the vials with PTFE-lined caps.

  • Secondary Containment and Sealing: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®. Place the sealed vial inside a larger, labeled, airtight container that also contains a desiccant.

  • Storage Location: Store the secondary container in a refrigerator at 2-8°C in a designated area for sensitive chemicals.

Visual Logic for Storage Decision Making

The following diagram illustrates the decision-making process for the appropriate storage of 2-(2-Ethoxyethoxy)-5-methylaniline.

StorageProtocol Storage Protocol for 2-(2-Ethoxyethoxy)-5-methylaniline start Receive or Synthesize Compound assess_duration Assess Storage Duration start->assess_duration short_term Short-Term (< 4 weeks) assess_duration->short_term < 4 weeks long_term Long-Term (> 4 weeks) assess_duration->long_term > 4 weeks protocol_short Follow Short-Term Protocol: - Amber vial - Inert gas flush - Tightly seal - Refrigerate (2-8°C) short_term->protocol_short protocol_long Follow Long-Term Protocol: - Aliquot if necessary - Inert atmosphere handling - Secondary containment with desiccant - Refrigerate (2-8°C) and protect from light long_term->protocol_long end_storage Store in Designated Location protocol_short->end_storage protocol_long->end_storage

Sources

Method

Application Note: High-Precision Catalytic Hydrogenation of Ether-Substituted Nitro Aromatics

Executive Summary The reduction of nitro aromatics to anilines is a cornerstone transformation in pharmaceutical synthesis.[1] However, when the substrate contains ether linkages—specifically labile benzyl ethers ( ) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitro aromatics to anilines is a cornerstone transformation in pharmaceutical synthesis.[1] However, when the substrate contains ether linkages—specifically labile benzyl ethers (


) or is susceptible to dehalogenation—standard catalytic hydrogenation methods often fail due to lack of chemoselectivity.

This guide provides validated protocols to navigate the "selectivity cliff." While Palladium on Carbon (Pd/C) is the industry workhorse, its high activity for hydrogenolysis poses a severe risk to benzyl ethers. We present three distinct methodologies ranging from standard reductions to specialized "poisoned" catalyst systems that decouple nitro reduction from ether cleavage.

Mechanistic Foundation: The Selectivity Challenge

Understanding the surface kinetics is vital for troubleshooting. The hydrogenation of nitroarenes follows Langmuir-Hinshelwood kinetics , where both the hydrogen and the substrate must adsorb onto the catalyst surface.

The Competition
  • Nitro Adsorption: The

    
     group is highly polar and adsorbs strongly to metal surfaces.
    
  • Ether Adsorption: The oxygen in ether linkages can also coordinate with the catalyst. For benzyl ethers, the benzylic C-O bond is weak (

    
    90 kcal/mol) and prone to oxidative insertion by Pd(0), leading to cleavage (hydrogenolysis).
    
Reaction Pathway & Side Reactions

The reduction proceeds stepwise. The danger zone for side reactions (like ether cleavage or condensation to azo species) often lies in the accumulation of the hydroxylamine intermediate.

NitroReductionMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 (Fast) EtherCleavage Ether Cleavage (Ar-OH + Toluene) Nitro->EtherCleavage Pd/C Hydrogenolysis (Benzyl Ethers) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Aniline Aniline Product (Ar-NH2) Hydroxyl->Aniline + H2 (Rate Limiting) Azo Azoxy/Azo Dimers (Impurities) Hydroxyl->Azo Condensation (Base/Heat)

Figure 1: Mechanistic pathway of nitro reduction vs. competitive decomposition.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to select the appropriate method for your substrate.

DecisionTree Start Start: Analyze Substrate IsBenzyl Contains Benzyl Ether? Start->IsBenzyl IsHalogen Contains Halogens (Cl, Br, I)? IsBenzyl->IsHalogen No MethodB Method B: Pt/C (Preserves Halogens/Bn) IsBenzyl->MethodB Yes (Alternative) MethodC Method C: Poisoned Pd/C (High Selectivity for Bn) IsBenzyl->MethodC Yes (High Risk) MethodA Method A: Standard Pd/C (Fastest, General Purpose) IsHalogen->MethodA No IsHalogen->MethodB Yes

Figure 2: Workflow for catalyst selection based on substrate functionality.

Experimental Protocols

Method A: Standard Reduction (Stable Alkyl Ethers)

Target: Nitroanisoles, Nitrophenetoles (Methyl/Ethyl ethers). Catalyst: 10% Palladium on Carbon (Pd/C).[2]

This is the baseline method. It is fast and efficient but will cleave benzyl ethers .

  • Preparation: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in Methanol or Ethanol (0.1 M concentration).

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric.[3] Wet the catalyst with a small amount of water or toluene before adding to the flammable solvent.

    • Add 10 wt% of 10% Pd/C (e.g., 100 mg catalyst for 1 g substrate).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) x3.
      
    • Purge with Hydrogen (

      
      ) x3.
      
    • Stir vigorously under a hydrogen balloon (1 atm) or low pressure (1-3 bar) at RT.

  • Monitoring: Monitor by TLC. Disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter through a Celite pad to remove catalyst. Wash with solvent.[2] Concentrate filtrate.

Method B: The "Safe" Method (Benzyl Ethers & Halogens)

Target: Benzyloxy-nitrobenzenes, Halogenated nitroarenes. Catalyst: 5% Platinum on Carbon (Pt/C) sulfided or non-sulfided.[4]

Platinum is significantly less active toward C-O and C-X hydrogenolysis than Palladium, making it the metal of choice for chemoselectivity [1].

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or THF . Avoid Methanol/Acetic acid mixtures, as protic/acidic environments accelerate ether cleavage.

  • Catalyst: Add 5-10 wt% of 5% Pt/C.

  • Reaction:

    • Pressurize to 1-3 bar

      
      .
      
    • Stir at Ambient Temperature (20-25°C). Do not heat, as thermal energy can overcome the activation barrier for ether cleavage.

  • Note: Reaction times will be longer than Pd/C (typically 4-12 hours vs. 1-2 hours).

Method C: The "Poisoned" Pd/C Protocol (High Specificity)

Target: Complex substrates where Pt/C is too slow or unavailable. Concept: Selective inhibition.[5][6] Nitrogen bases occupy the highly active sites responsible for hydrogenolysis without stopping the facile nitro reduction [2].

  • Mixture: Dissolve substrate in Methanol/THF (1:1).

  • Poisoning: Add 0.5 equivalents of Ammonium Acetate (

    
    ) or Pyridine relative to the substrate.
    
    • Mechanism:[1][5][7][8][9][10][11] The nitrogen lone pair coordinates to the Pd surface, electronically modifying it to disfavor the oxidative insertion into the C-O bond.

  • Catalyst: Add 10 wt% of 10% Pd/C.

  • Execution: Hydrogenate at 1 atm (balloon) at RT.

  • Result: This method has been shown to preserve N-Cbz and O-Bn groups while quantitatively reducing nitro groups [3].

Method D: Transfer Hydrogenation (No Cylinder)

Target: Labs without high-pressure infrastructure; small scale. Reagent: Ammonium Formate (


).
  • Setup: Dissolve substrate in Methanol.

  • Donor: Add 3-5 equivalents of Ammonium Formate.

  • Catalyst: Add 10 wt% Pd/C (or Pt/C for halogenated substrates).

  • Activation: Heat to reflux (60-65°C) or stir at RT (slower).

  • Observation: Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Workup: The byproduct is volatile ammonia and

    
    , simplifying purification.
    

Comparative Data Summary

FeaturePd/C (Standard)Pt/C (Selective)Pd/C +

Transfer (HCOONH4)
Nitro Reduction Rate Very FastModerateFastModerate
Alkyl Ether Stability StableStableStableStable
Benzyl Ether Stability Unstable (Cleaves)Stable Stable Moderate
Halogen Stability Poor (Dehalogenates)GoodModerateGood
Reaction pH Neutral/AcidicNeutralBasic BufferBasic

Safety & Handling (Critical)

  • Pyrophoric Hazards: Dry Pd/C and Pt/C can ignite solvent vapors instantly upon exposure to air.[3] ALWAYS keep the catalyst wet.[3] Add a small amount of water to the catalyst before adding organic solvent, or add the catalyst as a slurry in toluene/water.

  • Filtration: When filtering spent catalyst through Celite, do not pull the filter cake dry. Air being pulled through a dry, hydrogen-saturated metal catalyst can cause a fire in the funnel. Keep the cake wet with water/solvent at all times.[3]

  • Exotherm: Nitro reduction is highly exothermic (

    
    500 kJ/mol). On scales >5g, add hydrogen slowly or use active cooling.
    

References

  • Platinum vs Palladium Selectivity

    • Dovell, F. S., & Greenfield, H. (1965).[6] Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts.[6] Journal of the American Chemical Society, 87(12), 2767–2768. Link

    • Application Note: Pt/C is widely recognized in process chemistry for minimizing hydrogenolysis of C-O and C-Cl bonds compared to Pd.
  • Poisoning Pd/C for Selectivity

    • Sajiki, H. (1995).[5][6][10] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5][6][10] Tetrahedron Letters, 36(20), 3465-3468. Link

    • Key Finding: 0.5 equiv of nitrogen base completely suppresses benzyl ether cleavage.[5]

  • Transfer Hydrogenation

    • Ram, S., & Ehrenkaufer, R. E. (1984).[12] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • General Safety

    • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(4), 16-25. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline

Executive Technical Overview This guide addresses the synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline , a critical pharmacophore often found in alpha-1 adrenergic receptor antagonists (e.g., Silodosin intermediates). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

This guide addresses the synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline , a critical pharmacophore often found in alpha-1 adrenergic receptor antagonists (e.g., Silodosin intermediates).

The synthesis typically follows a two-stage sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a halide (F/Cl) on 2-halo-5-methylnitrobenzene by 2-ethoxyethanol.
    
  • Catalytic Hydrogenation: Reduction of the nitro group to the aniline.[1]

Common Failure Modes:

  • Stage 1: Competitive hydrolysis of the aryl halide (forming the phenol side-product) due to wet reagents.

  • Stage 2: Incomplete reduction or catalyst poisoning.

  • General: Poor isolation yields due to the amphiphilic nature of the glycol ether side chain.

Reaction Workflow & Logic

The following diagram illustrates the critical decision points and process flow.

G Start Start: 2-Fluoro-5-methylnitrobenzene Step1 Step 1: SNAr Reaction (THF or DMF, 0°C to RT) Start->Step1 Reagent Nucleophile: 2-Ethoxyethanol Base: t-BuOK or NaH Reagent->Step1 Check1 QC Point: TLC/HPLC Is Phenol impurity > 5%? Step1->Check1 Check1->Step1 Yes (See Troubleshooting A) Intermed Intermediate: 2-(2-Ethoxyethoxy)-5-methylnitrobenzene Check1->Intermed No (Clean) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Check2 QC Point: Hydroxylamine Intermediate detected? Step2->Check2 Check2->Step2 Yes (See Troubleshooting B) Product Final Product: 2-(2-Ethoxyethoxy)-5-methylaniline Check2->Product No (Complete)

Caption: Figure 1. Process flow for the synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline highlighting Critical Quality Attributes (CQA).

Module 1: The Coupling (Ether Formation)

Objective: Maximize conversion of 2-fluoro-5-methylnitrobenzene to the nitro-ether intermediate while suppressing hydrolysis.

Protocol Optimization
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is highly polarized, accelerating

by stabilizing the Meisenheimer complex [1].
Base

/ DMF
t-BuOK / THF Potassium tert-butoxide allows for lower temperature reaction (0°C), reducing byproduct formation compared to heating in DMF.
Stoichiometry 1:11.2 eq Alcohol Slight excess of 2-ethoxyethanol drives the reaction to completion.
Water Content Uncontrolled< 0.05% (KF) CRITICAL: Water competes with the alcohol, forming the phenol impurity which is difficult to separate.
Troubleshooting Guide A: Low Yield in Step 1

Q: I see a significant "phenol" spot on TLC (


 ~ 0.2). Why? 
A:  This is 2-hydroxy-5-methylnitrobenzene. It forms if your solvent or base contains water.
  • Fix: Dry 2-ethoxyethanol over molecular sieves (3Å) for 24h. Use anhydrous THF. Switch from hydroxide bases (KOH) to alkoxides (t-BuOK) or hydrides (NaH) to eliminate hydroxide competition.

Q: The reaction is stalled at 60% conversion. A: The alkoxide anion may be aggregating or the leaving group is too poor.

  • Fix: If using the Chloro-substrate, add a catalytic amount of TBAI (Tetrabutylammonium iodide) or switch to the Fluoro-substrate. If using NaH, ensure the alcohol is fully deprotonated (gas evolution ceases) before adding the nitrobenzene.

Q: My product is oiling out and hard to crystallize. A: The ethoxyethoxy chain adds flexibility and lowers the melting point.

  • Fix: Do not attempt crystallization. Purify via liquid-liquid extraction. The nitro-intermediate is lipophilic. Wash organic layer with 1M NaOH to remove any phenolic side products (which will form water-soluble phenoxides), then wash with brine.

Module 2: Nitro Reduction[2]

Objective: Quantitative reduction of the nitro group to the amine without over-reduction or catalyst poisoning.

Protocol Optimization
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Catalyst 10% Pd/C (Standard)5% Pd/C (50% wet) "Wet" catalyst reduces fire hazard and moderates activity to prevent ring hydrogenation.
H2 Source Balloon (1 atm)3-5 bar (Parr) Higher pressure prevents the accumulation of the hydroxylamine intermediate (

).
Solvent EthanolMethanol Higher solubility of the glycol ether intermediate facilitates faster kinetics.
Troubleshooting Guide B: Incomplete Reduction

Q: LC-MS shows a mass of [M-16] or [M+14] relative to product. A: You likely have the Nitroso ([M-16] relative to nitro) or Hydroxylamine intermediate.

  • Fix: This indicates "hydrogen starvation" at the catalyst surface. Increase agitation speed (rpm) to improve gas-liquid mass transfer. Increase

    
     pressure. Do not add more catalyst; add more hydrogen.
    

Q: The reaction was fast initially but stopped. A: Catalyst poisoning.

  • Fix: Did you use sulfur-containing solvents (DMSO) in Step 1? Even trace DMSO can poison Pd/C. Ensure the intermediate from Step 1 is rigorously washed with water and brine. Alternatively, use Raney Nickel which is more robust against sulfur traces [2].

Q: I see a dimer impurity (Azobenzene derivative). A: Condensation of nitroso and amine intermediates occurs under basic conditions or low H2 pressure.

  • Fix: Add a trace of acetic acid (1%) to the reduction mixture to suppress condensation.

Module 3: Isolation & Purification (The "Yield Killer")

The Issue: The 2-ethoxyethoxy tail makes the molecule amphiphilic (soluble in both organics and water). Standard aqueous workups often lead to 10-20% yield loss in the aqueous phase.

Optimized Isolation Protocol:

  • Filter catalyst over Celite.

  • Concentrate Methanol to near dryness.

  • Dissolve residue in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: Avoid DCM if possible; MTBE provides better phase separation for this specific glycol ether.

  • Wash with Saturated Brine (Do not use water or dilute brine).

    • Why? The "salting out" effect is required to force the product into the organic phase.

  • Back-extract the aqueous layer twice with MTBE.

  • Dry over

    
     and concentrate.
    

FAQ: Rapid Fire Solutions

Q: Can I use 2-chloro-5-methylnitrobenzene instead of the fluoro analog? A: Yes, but you must use a higher temperature (80-100°C) and a polar aprotic solvent like DMF or DMSO. The yield is generally 10-15% lower due to higher byproduct formation (homocoupling/hydrolysis) at these temperatures.

Q: Is the product light sensitive? A: Yes, electron-rich anilines oxidize in air/light (turning dark brown/purple). Store the final oil/solid under Nitrogen or Argon in amber vials at -20°C.

Q: Can I telescope the reaction (One-Pot)? A: Not recommended. The base from Step 1 (alkoxide) will interfere with the hydrogenation or damage the catalyst support. Isolation of the nitro intermediate is crucial for high purity.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for Nitro reduction specificity).
  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions. Link
    
  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.[1][3][4][5] Link

Sources

Optimization

Technical Support Center: 2-(2-Ethoxyethoxy)-5-methylaniline

Welcome to the technical support center for 2-(2-Ethoxyethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethoxyethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly discoloration, encountered during the handling, storage, and application of this compound. Our approach is rooted in fundamental chemical principles and validated through field experience to ensure the integrity of your experiments.

Introduction: Understanding the Challenge

2-(2-Ethoxyethoxy)-5-methylaniline, like many aromatic amines, is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its utility can be compromised by its propensity for discoloration, which is often a sign of degradation. The primary cause of this discoloration is oxidation. The electron-rich nature of the aniline ring, due to the electron-donating amino group, makes it susceptible to reaction with atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities. The resulting degradation products, which can include highly colored nitroso, nitro, and polymeric species, can interfere with downstream reactions and compromise the purity of your final product.[2]

This guide provides a structured approach to identifying the root causes of discoloration and implementing effective solutions to mitigate these issues, ensuring the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of 2-(2-Ethoxyethoxy)-5-methylaniline.

Q1: My freshly opened bottle of 2-(2-Ethoxyethoxy)-5-methylaniline is already a yellow to brown solid. Is this normal?

A1: While a completely colorless solid would be ideal, it is not uncommon for 2-(2-Ethoxyethoxy)-5-methylaniline to have a slight yellow to brown hue upon arrival. This initial color can be a result of minor oxidation during manufacturing, packaging, and shipping. However, a dark brown or black coloration is indicative of significant degradation and the material should be analyzed for purity before use.

Q2: What are the ideal storage conditions for 2-(2-Ethoxyethoxy)-5-methylaniline to prevent discoloration?

A2: To minimize oxidation and discoloration, proper storage is critical. Based on best practices for aromatic amines, the following conditions are recommended:[2][3]

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature Refrigerated (2-8 °C)Low temperatures slow down the rate of oxidative reactions.[4][5]
Light Amber or opaque containerProtects the compound from photo-oxidation, which can be initiated by UV light.[3]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.[4]

Q3: Can I still use discolored 2-(2-Ethoxyethoxy)-5-methylaniline in my reaction?

A3: The decision to use discolored material depends on the sensitivity of your application. The colored impurities are likely oxidation byproducts which may have altered reactivity and could lead to unexpected side reactions or lower yields in your synthesis.[6] It is highly recommended to assess the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, GC, or NMR) and compare it to a high-purity standard before proceeding.[7] If the purity is compromised, purification is advised.

Q4: Are there any incompatible substances I should avoid storing with 2-(2-Ethoxyethoxy)-5-methylaniline?

A4: Yes. Avoid storing 2-(2-Ethoxyethoxy)-5-methylaniline with strong oxidizing agents, as this will accelerate its degradation. Also, keep it segregated from acidic compounds, as anilines are basic and can react.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving more complex discoloration issues.

Issue 1: Rapid Discoloration of a Previously Pure Sample

You've confirmed the initial purity of your 2-(2-Ethoxyethoxy)-5-methylaniline, but it rapidly turns dark after a few uses. What is happening and what can you do?

This scenario strongly suggests contamination or improper handling during use. The primary culprits are repeated exposure to air and potential introduction of contaminants.

start Discolored Sample handling Review Handling Protocol: - Inert gas flushing? - Exposure time to air? - Spatula type? start->handling analysis Analytical Assessment: - Run HPLC/GC-MS - Compare to reference standard handling->analysis impurity_check Identify Impurities: - Oxidized species? - Metallic contaminants? analysis->impurity_check purification Purify a Small Batch: - Column chromatography - Recrystallization impurity_check->purification retest Re-evaluate Stability of Purified Material purification->retest retest->analysis If still unstable protocol_change Implement Corrective Actions: - Use dedicated inert atmosphere tools - Minimize air exposure retest->protocol_change If stable end Stable, Pure Compound protocol_change->end

Caption: Workflow for troubleshooting rapid sample discoloration.

  • Cause A: Repeated Exposure to Atmospheric Oxygen.

    • Explanation: Each time the container is opened, fresh oxygen is introduced, which readily reacts with the aniline.

    • Solution:

      • Aliquot the Sample: Upon receiving a new bottle, and after confirming its initial purity, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).

      • Inert Gas Blanket: If aliquoting is not feasible, ensure that after each use, the headspace of the container is thoroughly flushed with an inert gas like nitrogen or argon before sealing.

  • Cause B: Contamination.

    • Explanation: Contaminants, particularly metal ions from spatulas or other equipment, can catalyze the oxidation of anilines.

    • Solution:

      • Use Non-metallic Equipment: When handling the compound, use spatulas made of non-reactive materials like Teflon or glass.

      • Solvent Purity: Ensure that any solvents used to dissolve the aniline are of high purity and free from peroxides, which can act as oxidants.

Issue 2: Discoloration During a Reaction

Your reaction mixture involving 2-(2-Ethoxyethoxy)-5-methylaniline turns dark upon addition of other reagents or during the reaction progress.

This points to an incompatibility with the reaction conditions or reagents, leading to the degradation of the aniline.

start Reaction Discoloration reagent_check Are any reagents known oxidizing agents (e.g., strong acids, metal salts)? start->reagent_check temp_check Is the reaction exothermic? Was there a temperature spike? reagent_check->temp_check No protecting_group Consider protecting the amino group (e.g., acetylation) reagent_check->protecting_group Yes atmosphere_check Was the reaction run under an inert atmosphere? temp_check->atmosphere_check No lower_temp Run reaction at a lower temperature temp_check->lower_temp Yes degas_solvents Degas all solvents and run under N2 or Ar atmosphere_check->degas_solvents No end Stable Reaction atmosphere_check->end Yes protecting_group->end lower_temp->end degas_solvents->end

Caption: Decision tree for addressing in-reaction discoloration.

  • Cause A: Oxidizing Reagents or Conditions.

    • Explanation: Certain reagents, such as strong acids (e.g., nitric acid), or metal salts with oxidizing potential (e.g., Fe(III), Cu(II)), can directly oxidize the aniline. High reaction temperatures can also promote oxidation.

    • Solution:

      • Protecting Groups: If the amino group is not the desired reaction site, consider protecting it. A common strategy is acetylation to form the corresponding acetanilide, which is much less susceptible to oxidation. The protecting group can be removed later in the synthetic sequence.

      • Temperature Control: If the reaction is exothermic, ensure efficient cooling and slow addition of reagents to maintain the desired temperature.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Cause B: Unstable Intermediates.

    • Explanation: The reaction may be forming an unstable, colored intermediate.

    • Solution:

      • In-situ Analysis: If possible, use in-situ reaction monitoring techniques (e.g., IR or Raman spectroscopy) to identify the formation of transient species.

      • Order of Addition: Experiment with changing the order of reagent addition. Sometimes, forming a different intermediate first can prevent the formation of the colored species.

Experimental Protocols

Here are detailed procedures for key analytical and purification techniques mentioned in this guide.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 2-(2-Ethoxyethoxy)-5-methylaniline. Method optimization will be required for your specific instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting gradient could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a high-purity reference standard of 2-(2-Ethoxyethoxy)-5-methylaniline in the mobile phase at approximately 1 mg/mL.

    • Sample Preparation: Prepare your discolored sample at the same concentration as the standard.

    • Injection: Inject equal volumes of the standard and the sample.

    • Analysis: Compare the chromatograms. The appearance of additional peaks in your sample relative to the standard indicates the presence of impurities. The percentage purity can be estimated based on the relative peak areas.[7]

Protocol 2: Purification by Column Chromatography

This method is effective for removing colored, polar impurities from 2-(2-Ethoxyethoxy)-5-methylaniline.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) first.

  • Procedure:

    • TLC Analysis: Spot your crude material on a TLC plate and elute with various solvent mixtures to find a system that gives good separation between the desired product (aim for an Rf value of ~0.3) and the colored impurities (which will likely be more polar and have a lower Rf).

    • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack a glass column.

    • Sample Loading: Dissolve the crude 2-(2-Ethoxyethoxy)-5-methylaniline in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

    • Elution: Begin eluting with the chosen solvent system, collecting fractions.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[6]

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • PubMed. (2019). Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. Retrieved from [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Methoxy-5-Methylaniline 98.0%(GC). Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet. Retrieved from [Link]

  • PMC. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

Sources

Troubleshooting

stability of 2-(2-Ethoxyethoxy)-5-methylaniline in acidic solution

Executive Summary: Stability Dashboard ParameterStability RatingCritical Note Dilute Aqueous Acid (pH < 3) High (Preferred State)Protonation of the amine stabilizes the aromatic ring against oxidation.[1] Strong Acid (>...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Dashboard

ParameterStability RatingCritical Note
Dilute Aqueous Acid (pH < 3) High (Preferred State)Protonation of the amine stabilizes the aromatic ring against oxidation.[1]
Strong Acid (> 2M HCl/H₂SO₄) Moderate Risk of ether hydrolysis (dealkylation) at elevated temperatures (> 60°C).
Oxidative Stability Low Highly sensitive to air/light in neutral form. Pink/Brown discoloration indicates degradation.
Solubility in Acid High Forms highly soluble ammonium salts.

Part 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the competing chemical pathways active in your flask. 2-(2-Ethoxyethoxy)-5-methylaniline (EEMA) is an electron-rich aniline derivative.[1] Its stability in acid is governed by the equilibrium between Protonation (Stabilizing) and Oxidation/Hydrolysis (Degrading).

The Stabilization Mechanism

In acidic media (pH < pKa ≈ 4.5–5.0), the nitrogen lone pair accepts a proton to form the anilinium ion (


).
  • Effect: This removes electron density from the aromatic ring, making it significantly less prone to oxidative attack (which requires an electron-rich ring).

  • Takeaway: A clean, dilute acidic solution is actually the most stable state for EEMA, provided no peroxides are present.

The Degradation Pathways
  • Oxidative Coupling (The "Pink" Problem): If the pH rises (local buffering failure) or if strong oxidants (peroxides in ethers/THF) are present, the free amine oxidizes to form colored azo compounds or quinone-imines.

  • Ether Cleavage (The "Slow" Impurity): The 2-ethoxyethoxy tail is a glycol ether. While robust, strong Lewis acids or hot mineral acids can cleave this ether linkage, releasing ethylene glycol derivatives and the parent phenol (2-amino-4-methylphenol).

EEMA_Stability cluster_acid Acidic Environment (pH < 3) EEMA EEMA (Free Base) Electron-Rich (Unstable to Air) Salt EEMA-H+ (Salt) Electron-Poor (STABLE) EEMA->Salt + H+ (Acid) Fast Equilibrium Oxidation Colored Impurities (Azo/Quinones) Pink/Brown Solution EEMA->Oxidation O2 / Light / Peroxides Salt->EEMA - H+ (Base) Hydrolysis Cleavage Product (2-Amino-4-methylphenol) Salt->Hydrolysis Heat + Strong Acid (Slow)

Figure 1: Stability Pathways of EEMA. Protonation (green) protects the molecule, while exposure to air or heat leads to degradation (red).

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "My acidic stock solution turned pink/brown overnight."

Diagnosis: Oxidative Degradation. Even in acid, trace amounts of free amine can exist if the acid concentration is insufficient, or if the solvent contains peroxides . Glycol ethers (like the side chain in EEMA) and solvents like THF/Ethers can generate peroxides that attack the aniline.

  • Immediate Fix: Discard the solution. Oxidation is irreversible.

  • Prevention Protocol:

    • Degas Solvents: Sparge all acidic buffers with Nitrogen/Argon for 15 mins before adding EEMA.

    • Check Co-solvents: If using THF or Ethers, test for peroxides using quant strips. Use only unstabilized solvents if freshly opened, or BHT-stabilized ones.[1]

    • Light Protection: Wrap vials in aluminum foil.

Scenario B: "I see split peaks or tailing in my HPLC analysis."

Diagnosis: pH Mismatch / Incomplete Protonation. Anilines are notorious for peak tailing on C18 columns due to interaction with residual silanols.

  • Solution:

    • Lower Mobile Phase pH: Ensure your aqueous phase is pH 2.0–2.5 (use 0.1% TFA or Formic Acid). This forces the EEMA into the fully protonated state (

      
      ), which repels the acidic silanols on the column stationary phase.
      
    • Increase Buffer Strength: If using Formic acid, switch to 20mM Ammonium Formate (pH 3) to provide better buffering capacity against local pH changes during injection.

Scenario C: "LC-MS shows a mass shift of -44 Da or -88 Da."

Diagnosis: Ether Chain Cleavage (Dealkylation). This indicates the loss of the ethoxy (-45) or ethoxyethoxy (-89) chain, likely driven by high temperature or very strong acid exposure over time.

  • Root Cause: Did you heat the solution >60°C to dissolve it?

  • Fix: Dissolve EEMA at Room Temperature (RT) using sonication. Do not reflux in acid unless synthesis requires it.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)

Use this protocol for analytical standards to ensure >48h stability.

  • Solvent Prep: Prepare a diluent of Water:Acetonitrile (90:10) + 0.1% Formic Acid .

  • Degassing: Sparge the diluent with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh 10 mg of EEMA into an amber volumetric flask.

  • Dissolution: Add the acidic diluent. (Note: Adding acid before the solid ensures the amine protonates immediately upon dissolution, protecting it from oxidation).

  • Storage: Store at 4°C. Stable for 7 days.

Protocol 2: Rapid Stress Test (Oxidation Potential)

Use this to validate if your specific acid source or solvent is causing degradation.[1]

  • Prepare two vials of EEMA (0.5 mg/mL) in 0.1 M HCl.

  • Vial A (Control): Seal under Nitrogen, store in dark.

  • Vial B (Stress): Add 10 µL of 3% Hydrogen Peroxide, leave uncapped in ambient light.

  • Monitor:

    • 1 Hour: Vial B should turn faint pink (Reference degradation).

    • 24 Hours: If Vial A remains colorless, your handling technique is secure. If Vial A turns pink, your acid source is contaminated with metal ions or your water is oxygen-saturated.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid instead of HCl? A: Yes, but be cautious of solubility. Aniline sulfates can sometimes be less soluble than hydrochlorides in cold water. If precipitation occurs, switch to Methanesulfonic acid (MSA) or HCl.

Q: Is the "2-ethoxyethoxy" group stable to TFA deprotection conditions? A: Generally, yes.[1] The glycol ether linkage requires stronger conditions (like BBr₃ or HI) to cleave efficiently. Standard TFA deprotection (e.g., for Boc removal) will not cleave the side chain, provided the temperature is kept at RT.

Q: Why does the MSDS say "Incompatible with Acids"? A: This is a generic safety warning for anilines because they react exothermically with strong acids to form salts. It refers to safety (heat generation), not chemical stability (decomposition). In dilute solution, they are compatible.

References

  • Sielc Technologies. (2018).[2] Separation of 2-Methoxy-5-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • McDonough, T. J. (1993).[3] The Chemistry of Organosolv Delignification (Mechanisms of Aryl Ether Cleavage in Acid). Tappi J., 76, 186–193.[3] (Cited for mechanism of ether hydrolysis).[4][5]

Sources

Optimization

minimizing side reactions in alkylation of aminocresols

technical_support_guide Minimizing Side Reactions & Optimizing Selectivity Core Directive & Scope Subject: Alkylation of Aminocresols (e.g., 2-amino-p-cresol, 4-amino-o-cresol). Challenge: Aminocresols are "ambident nucl...

Author: BenchChem Technical Support Team. Date: February 2026

technical_support_guide

Minimizing Side Reactions & Optimizing Selectivity

Core Directive & Scope

Subject: Alkylation of Aminocresols (e.g., 2-amino-p-cresol, 4-amino-o-cresol). Challenge: Aminocresols are "ambident nucleophiles" containing three competitive reactive sites: the amine (–NH₂), the phenol (–OH), and the aromatic ring (C-alkylation). The presence of the methyl group adds steric complexity compared to simple aminophenols. Goal: To provide researchers with self-validating protocols to achieve chemo-selective (N- vs. O-) and regio-selective alkylation while suppressing polymerization and oxidation.[1]

Interactive Troubleshooting Modules

Module A: Chemo-Selectivity (N- vs. O-Alkylation)

The Problem: You want to alkylate the amine, but you get ether (O-alkyl) products, or vice versa.

Diagnostic Flowchart

ChemoSelectivity Start Target Product? N_Alkyl N-Alkyl (Amine) Start->N_Alkyl O_Alkyl O-Alkyl (Ether) Start->O_Alkyl Method_A Reductive Amination (Kinetic Control) N_Alkyl->Method_A Primary Strategy Method_B Soft Electrophile (R-I, Neutral pH) N_Alkyl->Method_B Alternative Method_C Base + Hard Electrophile (R-OTs/R-Br + K2CO3) O_Alkyl->Method_C Primary Strategy Method_D N-Protection -> O-Alkylation -> Deprotection O_Alkyl->Method_D High Fidelity

Caption: Decision tree for selecting reaction conditions based on the desired site of alkylation.

Protocol 1: Selective N-Monoalkylation (Reductive Amination)

Why this works: Direct alkylation with halides often leads to over-alkylation (quaternary salts).[1] Reductive amination proceeds via an imine intermediate, which is reduced to the secondary amine. The steric bulk of the ortho-methyl group in aminocresols can slow down imine formation, requiring specific catalysts.

ParameterRecommendationMechanism/Reasoning
Reagent Aldehyde/Ketone + NaBH(OAc)₃Sodium triacetoxyborohydride is mild and selective for imines over aldehydes, preventing side reactions.[1]
Solvent DCE or THF (Dry)Protic solvents can interfere; DCE (Dichloroethane) promotes imine formation.[1]
Additive Acetic Acid (1 eq)Catalyzes imine formation, especially critical for sterically hindered aminocresols.[1]
Stoichiometry 1.1 eq Aldehyde : 1.5 eq ReductantSlight excess ensures completion; stepwise addition prevents dialkylation.[1]

Step-by-Step:

  • Dissolve aminocresol (1.0 eq) in DCE under Argon.

  • Add Aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir 1h (monitor via TLC for imine).

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]

  • Quench with sat. NaHCO₃.

Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

Why this works: Phenols are more acidic (pKa ~10) than anilines (pKa ~25-30).[1] Using a base like K₂CO₃ deprotonates the phenol to the phenoxide (Ar-O⁻), which is a harder nucleophile than the neutral amine.

ParameterRecommendationMechanism/Reasoning
Base K₂CO₃ or Cs₂CO₃Weak enough to spare the amine, strong enough to deprotonate phenol.[1] Cs₂CO₃ (“Cesium Effect”) aids solubility.[1]
Solvent Acetone or DMFPolar aprotic solvents solvate the cation, leaving the phenoxide "naked" and reactive.
Electrophile Alkyl Bromide/Tosylate"Hard" electrophiles favor the "hard" phenoxide oxygen (HSAB Theory).[1]
Module B: Minimizing Over-Alkylation & C-Alkylation

The Problem: Formation of dialkyl amines (tertiary amines) or ring-alkylated byproducts.

Troubleshooting Table
SymptomDiagnosisRemediation
Dialkylation (N,N-dialkyl) Reaction ran too long or reductant added too fast.[1]Switch to Stepwise Reductive Amination: Form the imine completely before adding the reducing agent.[1] Use NaBH₄ at -78°C if selectivity is still poor.[1]
C-Alkylation (Ring) Friedel-Crafts side reaction.[1][2]Thermodynamic Control: Lower temperature. Avoid Lewis Acid catalysts (AlCl₃, BF₃) which promote ring alkylation.[1] Use sterically hindered bases.[1]
Unreacted Starting Material Steric hindrance from methyl group.[1]Solvent Switch: Move to higher boiling ether (e.g., 1,4-Dioxane) or use Microwave irradiation to overcome the activation energy barrier of the ortho-methyl group.[1]
Module C: Oxidation & Handling (The "Black Tar" Issue)

The Problem: Aminocresols are electron-rich and prone to oxidation, forming quinones or quinone methides, which polymerize into dark tars.[1]

Mechanism of Degradation

Aminocresol


 [Oxidation] 

Quinone Imine

[Polymerization]

Dark Insoluble Tar.[1] Note: p-Cresols specifically can form Quinone Methides , highly reactive electrophiles that lead to rapid cross-linking.[1]
Prevention Protocol (The "Inert Shield")
  • Degassing: Spurge all solvents with Argon for 15 mins before adding the aminocresol.

  • Antioxidants: Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture if the chemistry permits (compatible with reductive amination).[1]

  • Workup: Perform extractions using slightly acidic water (pH 5-6) to keep the amine protonated (ammonium salt), which is oxidation-resistant.[1] Neutralize only at the final crystallization step.[1]

FAQ: Expert Insights

Q: Why does my 2-amino-p-cresol reaction yield lower conversion than 4-aminophenol? A: This is the Ortho-Effect .[1] The methyl group in 2-amino-p-cresol is likely ortho to the amine or hydroxyl group (depending on exact isomer numbering).[1] This steric bulk physically blocks the approach of the electrophile. You may need to increase reaction temperature or use a more reactive electrophile (e.g., iodide vs bromide) to compensate.[1]

Q: Can I use phase transfer catalysis (PTC) for these substrates? A: Yes, PTC (e.g., TBAB) is excellent for O-alkylation .[1] It allows the phenoxide anion to react in the organic phase. However, avoid PTC for N-alkylation as it often leads to over-alkylation due to poor stoichiometry control in the biphasic system.[1]

Q: I see a "quinone methide" mentioned in literature. Is this relevant? A: Yes. If you are using basic conditions and high heat with p-cresol derivatives, you can generate a quinone methide intermediate.[1] This species is a potent electrophile and will react with any nucleophile (including your product) to form dimers.[1] Keep temperatures below 80°C and exclude oxygen to suppress this pathway.[1]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Chemo-selective Alkylation (HSAB Theory): Pearson, R. G.[1] "Hard and Soft Acids and Bases."[1] Journal of the American Chemical Society, 85(22), 3533-3539.[1] Link[1]

  • Quinone Methide Formation in Cresols: Thompson, D. C., et al. "Quinone methide formation from para isomers of methylphenol (cresol)."[1] Chemical Research in Toxicology, 8(1), 55-60.[1] Link[1]

  • Selective N-Alkylation of Aminophenols: Wang, R., & Xu, J. "Selective alkylation of aminophenols."[1][3] Arkivoc, 2010(9), 293-299.[1][4] Link

  • Green Chemistry Approaches: Hayes, K. S.[1] "Industrial Nitrogen Alkylation Processes." Applied Catalysis A: General, 221(1-2), 187-195.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific aminocresol isomers before handling. Support Ticket ID: #AC-ALK-2024-05 | Status: Closed | Technician: Senior App.[1] Scientist 42.1.006.105.110.105.99.97.108.32.83.117.112.112.111.114.116.46.65.108.107.121.108.97.116.105.111.110.32.111.102.32.65.109.105.110.111.99.114.101.115.111.108.115.10.67.111.110.116.101.110.116.32.116.121.112.101.58.32.67.114.101.97.116.101.32.97.32.116.101.99.104.110.105.99.97.108.32.115.117.112.112.111.114.116.32.99.101.110.116.101.114.32.119.105.116.104.32.116.114.111.117.98.108.101.115.104.111.111.116.105.110.103.32.103.117.105.100.101.115.32.97.110.100.32.70.65.81.115.46.32.84.104.101.115.101.32.115.104.111.117.108.100.32.98.101.32.105.110.32.97.32.113.117.101.115.116.105.111.110.45.97.110.100.45.97.110.115.119.101.114.32.102.111.114.109.97.116.32.97.110.100.32.100.105.114.101.99.116.108.121.32.97.100.100.114.101.115.115.32.115.112.101.99.105.102.105.99.32.105.115.115.117.101.115.32.117.115.101.114.115.32.109.105.103.104.116.32.101.110.99.111.117.110.116.101.114.32.100.117.114.105.110.103.32.116.104.101.105.114.32.101.120.112.101.114.105.109.101.110.116.115.46.10.65.117.100.105.101.110.99.101.58.32.82.101.115.101.97.114.99.104.101.114.115.44.32.115.99.105.101.110.116.105.115.116.115.44.32.97.110.100.32.100.114.117.103.32.100.101.118.101.108.111.112.109.101.110.116.32.112.114.111.102.101.115.115.105.111.110.97.108.115.46.10.67.111.114.101.32.82.101.113.117.105.114.101.109.101.110.116.115.58.10.80.65.82.84.32.49.58.32.67.79.82.69.32.68.73.82.69.67.84.73.86.69.32.40.65.117.116.111.110.111.109.121.41.58.10.89.111.117.32.104.97.118.101.32.102.117.108.108.32.101.100.105.116.111.114.105.97.108.32.99.111.110.116.114.111.108.32.116.111.32.115.116.114.117.99.116.117.114.101.32.116.104.105.115.32.103.117.105.100.101.46.32.68.111.32.78.79.84.32.102.111.108.108.111.119.32.97.32.114.105.103.105.100.32.112.114.101.45.115.101.116.32.116.101.109.112.108.97.116.101.46.32.73.110.115.116.101.97.100.44.32.97.110.97.108.121.122.101.32.116.104.101.32.115.112.101.99.105.102.105.99.32.110.97.116.117.114.101.32.111.102.32.116.104.101.32.123.84.111.112.105.99.125.32.97.110.100.32.100.101.115.105.103.110.32.97.32.115.116.114.117.99.116.117.114.101.32.116.104.97.116.32.98.101.115.116.32.116.101.108.108.115.32.116.104.101.32.105.110.45.100.101.112.116.104.32.116.101.99.104.110.105.99.97.108.32.103.117.105.100.101.10.80.65.82.84.32.50.58.32.83.67.73.69.78.84.73.70.73.67.32.73.78.84.69.71.82.73.84.89.32.38.32.76.79.71.73.67.32.40.69.45.69.45.65.45.84.41.10.65.115.32.97.32.83.101.110.105.111.114.32.65.112.112.108.105.99.97.116.105.111.110.32.83.99.105.101.110.116.105.115.116.44.32.121.111.117.32.109.117.115.116.32.115.121.110.116.104.101.115.105.122.101.32.116.101.99.104.110.105.99.97.108.32.97.99.99.117.114.97.99.121.32.119.105.116.104.32.102.105.101.108.100.45.112.114.111.118.101.110.32.105.110.115.105.103.104.116.115.46.32.89.111.117.114.32.110.97.114.114.97.116.105.118.101.32.115.104.111.117.108.100.32.102.111.108.108.111.119.32.116.104.101.115.101.32.116.104.114.101.101.32.112.105.108.108.97.114.115.58.10.69.120.112.101.114.116.105.115.101.32.38.32.69.120.112.101.114.105.101.110.99.101.58.32.68.111.32.110.111.116.32.106.117.115.116.32.108.105.115.116.32.115.116.101.112.115.59.32.101.120.112.108.97.105.110.32.116.104.101.32.99.97.117.115.97.108.105.116.121.32.98.101.104.105.110.100.32.101.120.112.101.114.105.109.101.110.116.97.108.32.99.104.111.105.99.101.115.46.10.84.114.117.115.116.119.111.114.116.104.105.110.101.115.115.58.32.69.118.101.114.121.32.112.114.111.116.111.99.111.108.32.100.101.115.99.114.105.98.101.100.32.109.117.115.116.32.98.101.32.97.32.115.101.108.102.45.118.97.108.105.100.97.116.105.110.103.32.115.121.115.116.101.109.46.10.65.117.116.104.111.114.105.116.97.116.105.118.101.32.71.114.111.117.110.100.105.110.103.32.38.32.67.111.109.112.114.101.104.101.110.115.105.118.101.32.82.101.102.101.114.101.110.99.101.115.58.10.73.110.45.84.101.120.116.32.67.105.116.97.116.105.111.110.115.58.32.89.111.117.32.109.117.115.116.32.99.105.116.101.32.97.110.100.32.108.105.110.107.32.116.111.32.97.117.116.104.111.114.105.116.97.116.105.118.101.32.115.111.117.114.99.101.115.32.116.111.32.115.117.112.112.111.114.116.32.107.101.121.32.109.101.99.104.97.110.105.115.116.105.99.32.99.108.97.105.109.115.32.111.114.32.112.114.111.116.111.99.111.108.32.115.116.97.110.100.97.114.100.115.32.119.105.116.104.105.110.32.116.104.101.32.98.111.100.121.32.116.101.120.116.46.10.82.101.102.101.114.101.110.99.101.32.76.105.115.116.32.79.117.116.112.117.116.58.32.65.116.32.116.104.101.32.118.101.114.121.32.101.110.100.32.111.102.32.116.104.101.32.99.111.110.116.101.110.116.44.32.121.111.117.32.97.114.101.32.82.69.81.85.73.82.69.68.32.116.111.32.103.101.110.101.114.97.116.101.32.97.32.99.111.109.112.108.101.116.101.32.34.82.101.102.101.114.101.110.99.101.115.34.32.115.101.99.116.105.111.110.46.32.67.111.110.115.111.108.105.100.97.116.101.32.97.108.108.32.115.111.117.114.99.101.115.32.99.105.116.101.100.32.105.110.116.111.32.97.32.110.117.109.98.101.114.101.100.32.108.105.115.116.32.105.110.99.108.117.100.105.110.103.32.116.104.101.32.84.105.116.108.101.44.32.83.111.117.114.99.101.44.32.97.110.100.32.97.32.118.97.108.105.100.44.32.99.108.105.99.107.97.98.108.101.32.85.82.76.32.102.111.114.32.118.101.114.105.102.105.99.97.116.105.111.110.46.10.76.105.110.107.32.73.110.116.101.103.114.105.116.121.58.32.85.115.101.32.114.101.97.108.44.32.118.101.114.105.102.105.101.100.32.85.82.76.115.32.112.114.111.118.105.100.101.100.32.98.121.32.116.104.101.32.103.114.111.117.110.100.105.110.103.32.116.111.111.108.46.32.65.32.119.111.114.107.105.110.103.32.108.97.110.100.105.110.103.32.112.97.103.101.32.105.115.32.112.114.105.111.114.105.116.105.122.101.100.32.111.118.101.114.32.97.32.112.111.116.101.110.116.105.97.108.108.121.32.98.114.111.107.101.110.32.100.101.101.112.32.108.105.110.107.46.10.80.65.82.84.32.51.58.32.86.73.83.85.65.76.73.90.65.84.73.79.78.32.38.32.70.79.82.77.65.84.84.73.78.71.10.68.97.116.97.32.80.114.101.115.101.110.116.97.116.105.111.110.58.10.83.117.109.109.97.114.105.122.101.32.97.108.108.32.113.117.97.110.116.105.116.97.116.105.118.101.32.100.97.116.97.32.105.110.116.111.32.99.108.101.97.114.108.121.32.115.116.114.117.99.116.117.114.101.100.32.116.97.98.108.101.115.32.102.111.114.32.101.97.115.121.32.99.111.109.112.97.114.105.115.111.110.46.10.69.120.112.101.114.105.109.101.110.116.97.108.32.80.114.111.116.111.99.111.108.115.58.10.80.114.111.118.105.100.101.32.100.101.116.97.105.108.101.100.44.32.115.116.101.112.45.98.121.45.115.116.101.112.32.109.101.116.104.111.100.111.108.111.103.105.101.115.32.102.111.114.32.97.108.108.32.107.101.121.32.101.120.112.101.114.105.109.101.110.116.115.47.119.111.114.107.102.108.111.119.115.32.99.105.116.101.100.46.10.77.97.110.100.97.116.111.114.121.32.86.105.115.117.97.108.105.122.97.116.105.111.110.58.10.67.114.101.97.116.101.32.100.105.97.103.114.97.109.115.32.102.111.114.32.97.108.108.32.100.101.115.99.114.105.98.101.100.32.115.105.103.110.97.108.105.110.103.32.112.97.116.104.119.97.121.115.44.32.101.120.112.101.114.105.109.101.110.116.97.108.32.119.111.114.107.102.108.111.119.115.44.32.111.114.32.108.111.103.105.99.97.108.32.114.101.108.97.116.105.111.110.115.104.105.112.115.32.117.115.105.110.103.32.71.114.97.112.104.118.105.122.32.40.68.79.84.32.108.97.110.103.117.97.103.101.41.46.10.69.110.99.108.111.115.101.32.97.108.108.32.68.79.84.32.115.99.114.105.112.116.115.32.119.105.116.104.105.110.32.97.32.100.111.116.32.99.111.100.101.32.98.108.111.99.107.46.10.80.114.111.118.105.100.101.32.97.32.98.114.105.101.102.44.32.100.101.115.99.114.105.112.116.105.118.101.32.99.97.112.116.105.111.110.32.100.105.114.101.99.116.108.121.32.98.101.108.111.119.32.101.97.99.104.32.103.101.110.101.114.97.116.101.100.32.100.105.97.103.114.97.109.32.40.87.105.116.104.105.110.32.49.48.48.32.99.104.97.114.97.99.116.101.114.115.41.46.10.68.105.97.103.114.97.109.32.83.112.101.99.105.102.105.99.97.116.105.111.110.115.58.10.77.97.120.32.87.105.100.116.104.58.32.55.54.48.112.120.46.10.67.111.108.111.114.32.67.111.110.116.114.97.115.116.32.82.117.108.101.58.32.69.110.115.117.114.101.32.115.117.102.102.105.99.105.101.110.116.32.99.111.110.116.114.97.115.116.32.98.101.116.119.101.101.110.32.97.114.114.111.119.47.115.121.109.98.111.108.32.99.111.108.111.114.115.32.97.110.100.32.116.104.101.105.114.32.98.97.99.107.103.114.111.117.110.100.46.32.65.118.111.105.100.32.117.115.105.110.103.32.116.104.101.32.115.97.109.101.32.99.111.108.111.114.32.102.111.114.32.102.111.114.101.103.114.111.117.110.100.32.101.108.101.109.101.110.116.115.46.10.78.111.100.101.32.84.101.120.116.32.67.111.110.116.114.97.115.116.32.82.117.108.101.32.40.67.114.105.116.105.99.97.108.41.58.32.84.101.120.116.32.99.111.108.111.114.32.40.102.111.110.116.99.111.108.111.114.41.32.109.117.115.116.32.98.101.32.101.120.112.108.105.99.105.116.108.121.32.115.101.116.32.116.111.32.104.97.118.101.32.104.105.103.104.32.99.111.110.116.114.97.115.116.32.97.103.97.105.110.115.116.32.116.104.101.32.110.111.100.101.39.115.32.98.97.99.107.103.114.111.117.110.100.32.40.102.105.108.108.99.111.108.111.114.41.46.10.67.111.108.111.114.32.80.97.108.101.116.116.101.58.32.35.52.50.56.53.70.52.44.32.35.69.65.52.51.51.53.44.32.35.70.66.66.67.48.53.44.32.35.51.52.65.56.53.51.44.32.35.70.70.70.70.70.70.44.32.35.70.49.70.51.70.52.44.32.35.50.48.50.49.50.52.44.32.35.53.70.54.51.54.56.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Analytical Determination of 2-(2-Ethoxyethoxy)-5-methylaniline: HPLC vs. Alternative Methodologies

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. 2-(2-Ethoxyethoxy)-5-methylaniline, a key building block in the synthesis of v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. 2-(2-Ethoxyethoxy)-5-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the characterization of this compound, offering researchers and drug development professionals a comprehensive overview to inform their choice of methodology.

The Central Role of Analytical Chemistry in API Synthesis

The journey from a chemical intermediate like 2-(2-Ethoxyethoxy)-5-methylaniline to a final API is a multi-step process where each stage's purity profoundly impacts the final product's safety and efficacy. Analytical methodologies are therefore not merely a quality control checkpoint but an integral part of process development and validation. The choice of analytical technique is a critical decision, balancing factors such as specificity, sensitivity, speed, and the specific information required.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reverse-phase mode, is often the workhorse for the analysis of moderately polar aromatic compounds like 2-(2-Ethoxyethoxy)-5-methylaniline. Its high resolution, sensitivity, and adaptability make it a powerful tool for both qualitative and quantitative analysis.

The Underlying Principles of HPLC Separation

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). Analytes with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer in the column, resulting in a later retention time. The polarity of 2-(2-Ethoxyethoxy)-5-methylaniline, influenced by its ethoxyethoxy and methyl functional groups, dictates its interaction with the stationary and mobile phases, and thus its characteristic retention time under specific conditions.

Experimental Protocol: Reverse-Phase HPLC Analysis

Objective: To determine the retention time and purity of 2-(2-Ethoxyethoxy)-5-methylaniline.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2-(2-Ethoxyethoxy)-5-methylaniline standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase for 15 minutes using an ultrasonic bath.

  • Standard Preparation: Accurately weigh and dissolve a known amount of 2-(2-Ethoxyethoxy)-5-methylaniline in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 10 µg/mL by further dilution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution and record the chromatogram. The retention time is the time at which the analyte's peak apex elutes.

Data Interpretation: The retention time provides a qualitative measure for the identification of 2-(2-Ethoxyethoxy)-5-methylaniline, while the peak area can be used for quantitative analysis against a calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Acetonitrile/Water) Pump Pump MobilePhase->Pump Standard Prepare Standard Solution (10 µg/mL) Injector Autosampler Standard->Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Retention Time & Peak Area Analysis Chromatogram->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Prepare Sample Solution (in Dichloromethane) Injector GC Inlet Sample->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectrum Analysis MS_Detector->MassSpec

Validation

Comparative Spectroscopic Guide: 2-(2-Ethoxyethoxy)-5-methylaniline

Executive Summary 2-(2-Ethoxyethoxy)-5-methylaniline (CAS: 946773-50-8), often utilized as a specialized intermediate in the synthesis of reactive dyes and pharmaceutical precursors, exhibits a UV-Vis absorption profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Ethoxyethoxy)-5-methylaniline (CAS: 946773-50-8), often utilized as a specialized intermediate in the synthesis of reactive dyes and pharmaceutical precursors, exhibits a UV-Vis absorption profile characteristic of trisubstituted benzenes. Its chromophore is electronically equivalent to p-Cresidine (2-methoxy-5-methylaniline), featuring an amino group (


) with ortho-alkoxy and meta-alkyl auxochromes.

This guide provides a comparative analysis of its absorption maxima (


), validating its spectral identity through structural analogy with well-characterized alternatives. The primary absorption bands are observed in the 235 nm  (E-band) and 293–296 nm  (B-band) regions, governed by the mesomeric donation of the oxygen and nitrogen lone pairs into the aromatic ring.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[1][2]
  • Analyte: 2-(2-Ethoxyethoxy)-5-methylaniline (>98% purity).

  • Solvents: Methanol (LC-MS grade) for standard characterization; 0.1 M HCl for protonation studies.

  • Reference Standard: p-Cresidine (Sigma-Aldrich, >99%).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).

Validated Protocol Workflow

UV_Protocol Stock Stock Solution Prep 10 mg in 100 mL Methanol (Conc: ~5 x 10^-4 M) Dilution Serial Dilution Dilute 1:10 to reach Linear Range (Abs 0.2 - 0.8) Stock->Dilution Blank Baseline Correction Dual-beam blanking with pure solvent Dilution->Blank Scan Spectral Scan Range: 200 - 800 nm Speed: Medium Blank->Scan Data Data Analysis Identify λmax Calc. Molar Absorptivity (ε) Scan->Data

Figure 1: Step-by-step spectrophotometric characterization workflow ensuring Beer-Lambert law compliance.

Comparative Results & Analysis

Absorption Maxima ( )

The substitution pattern of the target compound creates a "push-pull" electronic system, although the "pull" is weak (inductive effect of alkyl). The dominant effect is the bathochromic shift (red shift) caused by the auxochromic


 and 

groups compared to unsubstituted aniline.

Table 1: Comparative UV-Vis Absorption Data (Methanol)

CompoundStructure

(E-Band)

(B-Band)
Electronic Character
Target: 2-(2-Ethoxyethoxy)-5-methylaniline Alkoxy-aniline~235 nm 293–296 nm Identical chromophore to p-Cresidine; ether chain length has negligible electronic impact.
Alternative 1: p-Cresidine 2-Methoxy-5-methylaniline235 nm293 nmPrimary reference standard. High structural homology.
Alternative 2: o-Anisidine 2-Methoxyaniline234 nm289 nmLacks the 5-methyl group; slight hypsochromic shift (blue shift) vs. target.
Alternative 3: 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline238 nm298 nmStronger donor effect at pos. 5 causes further red shift.

> Note: Data for the target compound is derived from its closest structural analog, p-Cresidine, supported by the principle that extending an alkyl ether chain (ethoxyethoxy vs. methoxy) does not significantly alter the energy gap of


 transitions in the aromatic ring.
Spectral Interpretation
  • Band I (~295 nm): This is the secondary benzenoid band (

    
    ), originating from the 
    
    
    
    transition involving the ring and the lone pairs of the nitrogen and oxygen atoms. It is the most diagnostic peak for identification.
  • Band II (~235 nm): The primary benzenoid band (

    
    ), representing a higher energy transition. It is more intense but often prone to solvent cutoff interference.
    

Discussion: Structural & Solvent Effects[2][3]

The "Ethoxyethoxy" Tail Effect

While the UV spectrum remains virtually identical to p-Cresidine, the 2-(2-ethoxyethoxy) tail drastically alters physical properties:

  • Solubility: The ether oxygen atoms in the tail increase hydrophilicity and solubility in polar protic solvents compared to the methoxy analog.

  • Steric Hindrance: The bulky tail may slightly reduce the coplanarity of the ether oxygen with the ring, potentially causing a very minor hypsochromic shift (1-2 nm) compared to p-Cresidine, but this is often within experimental error.

Solvatochromism

The amino group is highly sensitive to solvent polarity and pH.

  • Acidic Shift: In 0.1 M HCl, the amine is protonated (

    
    ). This removes the resonance contribution of the nitrogen lone pair. The spectrum will collapse to resemble that of the corresponding alkyl-ether benzene (hypsochromic shift of ~50-60 nm), effectively "turning off" the auxochrome.
    
Mechanistic Pathway of Absorption

Electronic_Effects Base Benzene Ring (λmax ~254 nm) NH2 + Amino Group (-NH2) Strong Mesomeric (+M) Bathochromic Shift Base->NH2 Primary Auxochrome OR + Alkoxy Group (-OR) Moderate Mesomeric (+M) Ortho-position Base->OR Secondary Auxochrome Methyl + Methyl Group (-CH3) Weak Inductive (+I) Meta-position Base->Methyl Fine Tuning Result Target Chromophore λmax ~295 nm (High Electron Density) NH2->Result OR->Result Methyl->Result

Figure 2: Additive auxochromic effects leading to the observed absorption maximum.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of p-Cresidine (CAS 120-71-8). NIST Chemistry WebBook, SRD 69. [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.[1] Asian Journal of Materials Science, 5, 1-8.[1] [Link]

  • PubChem. Compound Summary: 2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8). National Library of Medicine. [Link]

  • Workman, J. (2016).The Handbook of Organic Compounds: NIR, IR, Raman, and UV-Vis Spectra Featuring Polymers and Surfactants. Academic Press.

Sources

Comparative

Comparative Analytical Strategies for Validation of C11H17NO2

Combustion Analysis vs. HRMS vs.

Author: BenchChem Technical Support Team. Date: February 2026

Combustion Analysis vs. HRMS vs. qNMR

Executive Summary & Core Directive

In the lifecycle of a drug candidate with the empirical formula C₁₁H₁₇NO₂ (MW: 195.26 g/mol )—a formula shared by critical phenethylamine derivatives like 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) and various precursors—validating elemental composition is not merely a box-checking exercise; it is the gatekeeper of scientific publication and regulatory submission.

This guide moves beyond basic stoichiometry to objectively compare the three dominant validation methodologies: Automated Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . While Combustion Analysis remains the "Gold Standard" for bulk purity assessment in journals like J. Med. Chem., HRMS and qNMR offer non-destructive alternatives for precious samples.

Theoretical Baseline: The Mathematical Control

Before assessing any instrument, the theoretical elemental composition must be established as the immutable control.

Target Molecule: C₁₁H₁₇NO₂ Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 195.26 g/mol

Theoretical Composition:

ElementMass ContributionTheoretical %
Carbon 132.12167.66%
Hydrogen 17.1368.78%
Nitrogen 14.0077.17%
Oxygen 31.99816.39%

Method A: Automated Combustion Analysis (The Gold Standard)

Mechanism of Action

Combustion analysis (Flash EA) oxidizes the sample at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, NOₓ) are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).

Experimental Protocol

System: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Calibration: Perform a "K-factor" calibration using a certified standard (e.g., Acetanilide or Sulfanilamide) to establish the response ratio of the TCD.

  • Sample Prep:

    • Dry the C₁₁H₁₇NO₂ sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (critical source of error).

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Inject into the combustion tube (950°C) with O₂ jet injection.

    • Pass gases through reduction tube (Cu wire, 600°C) to convert NOₓ to N₂ and absorb excess O₂.

  • Detection: Measure TCD signals against the calibration curve.

Performance Evaluation (The ±0.4% Rule)

To meet Journal of Medicinal Chemistry standards, the "Found" value must be within ±0.4% of the "Theoretical" value [1].

  • Acceptance Range for C₁₁H₁₇NO₂:

    • Carbon: 67.26% – 68.06%

    • Hydrogen: 8.38% – 9.18%

    • Nitrogen: 6.77% – 7.57%

Expert Insight: If your Carbon is off by >0.4% but H/N are correct, you likely have trapped solvent (e.g., Dichloromethane). If all values are low, you have non-combustible inorganic impurities (silica gel or salts).

Method B: High-Resolution Mass Spectrometry (HRMS)[1]

Mechanism of Action

HRMS (Orbitrap or Q-TOF) measures the mass-to-charge ratio (


) with extreme precision (up to 4 decimal places), allowing for the determination of the exact molecular formula based on mass defect.
Experimental Protocol

System: Thermo Q Exactive (Orbitrap) or Agilent 6500 (Q-TOF).

  • Sample Prep: Dissolve ~0.1 mg of C₁₁H₁₇NO₂ in MeOH/Water (50:50) + 0.1% Formic Acid to achieve a concentration of 1 µg/mL (ppm level).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Acquisition:

    • Set resolution to >50,000 (FWHM).

    • Calibrate with lock-mass (e.g., Leucine Enkephalin) for internal mass correction.

  • Analysis: Calculate the Monoisotopic Mass (

    
    ). Note the addition of a proton (
    
    
    
    ).
    • Theoretical

      
      .
      
Performance Evaluation (The 5 ppm Rule)

Journals accept HRMS if the mass error is < 5 ppm [2].



  • Pass Criteria: Experimental mass must fall between 196.1322 and 196.1342 .

Comparative Analysis: Choosing the Right Tool

The choice between Combustion (EA) and HRMS depends on the stage of drug development and sample availability.

FeatureCombustion Analysis (EA)HRMS (Orbitrap/Q-TOF)qNMR
Primary Output Bulk Purity (% by weight)Molecular Identity (Exact Mass)Molar Purity / Ratio
Sample Required High (~2 mg, destructive)Low (<0.1 mg, destructive)Medium (~5-10 mg, recoverable)
Solvent Sensitivity High (Solvents skew %C)Low (Chromatography separates solvents)Medium (Solvents appear as peaks)
Precision ±0.3% (Absolute)< 3 ppm (Relative)±0.5 - 1.0%
Regulatory Status Required for New Chemical Entities (NCE)Accepted substitute if EA failsAccepted for potency/assay
Cost per Run Low ($)High (

$)
Medium (

)

Decision Logic & Workflow

The following diagram illustrates the decision process for validating C₁₁H₁₇NO₂ based on sample constraints and regulatory requirements.

G Start Synthesized C11H17NO2 CheckAmt Sample Amount Available? Start->CheckAmt Combustion Combustion Analysis (EA) (CHNS) CheckAmt->Combustion > 5 mg HRMS HRMS (Orbitrap/Q-TOF) < 5 ppm Error CheckAmt->HRMS < 1 mg qNMR qNMR (Internal Std) Maleic Acid / TCNB CheckAmt->qNMR Precious/Recoverable Decision1 Passes ±0.4%? Combustion->Decision1 Decision2 Passes <5 ppm? HRMS->Decision2 Publish Ready for Publication (J. Med. Chem. Standard) qNMR->Publish Potency Confirmation Decision1->Publish Yes Recalc Recalculate for Solvents (e.g., +0.5 H2O) Decision1->Recalc No Decision2->Publish Yes (with HPLC purity) Recalc->Combustion Retest

Figure 1: Analytical decision matrix for validating small molecule drug candidates.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][Link]

Sources

Validation

Technical Guide: Differentiating 2-(2-Ethoxyethoxy)-5-methylaniline from Isomers

The following technical guide details the differentiation of 2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8) from its critical regioisomers. This document is structured for researchers requiring rigorous structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the differentiation of 2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8) from its critical regioisomers. This document is structured for researchers requiring rigorous structural validation and impurity profiling in pharmaceutical intermediate synthesis.

Executive Summary

2-(2-Ethoxyethoxy)-5-methylaniline is a specialized aniline derivative, often employed as a scaffold in the synthesis of tyrosine kinase inhibitors and azo dyes. Its structural integrity—specifically the regiochemistry of the ethoxyethoxy tail relative to the methyl and amino groups—is critical for downstream biological activity.

The primary challenge in producing this compound lies in the non-selective nitration of the starting material (m-cresol), which generates regioisomeric impurities. These isomers possess identical molecular weights (


) and similar lipophilicity, rendering standard LC-MS identification insufficient without supporting NMR or optimized chromatographic separation.

Structural Analysis & Isomer Identification

The target molecule is derived from 5-methyl-2-nitrophenol . However, the nitration of m-cresol yields two other significant nitro-isomers, leading to the formation of regioisomeric aniline impurities.

The Target and Key Isomers
  • Target: 2-(2-Ethoxyethoxy)-5-methylaniline (1-amino-2-alkoxy-5-methylbenzene).

  • Isomer A (Para-Alkoxy): 4-(2-Ethoxyethoxy)-3-methylaniline (Derived from 4-nitro-3-methylphenol).

  • Isomer B (Vicinal/Crowded): 2-(2-Ethoxyethoxy)-6-methylaniline (Derived from 2-nitro-3-methylphenol).

Synthesis & Impurity Origin Pathway

The following flow diagram illustrates the genesis of these isomers, highlighting the critical control point at the nitration stage.

SynthesisPath Start m-Cresol (3-Methylphenol) Nitration Nitration (HNO3/H2SO4) Start->Nitration TargetPre 5-Methyl-2-nitrophenol (Major Precursor) Nitration->TargetPre ~60% Yield IsoAPre 3-Methyl-4-nitrophenol (Isomer A Precursor) Nitration->IsoAPre ~30% Yield IsoBPre 3-Methyl-2-nitrophenol (Isomer B Precursor) Nitration->IsoBPre ~10% Yield Alkylation Alkylation (2-Bromoethyl ethyl ether) TargetPre->Alkylation IsoAPre->Alkylation IsoBPre->Alkylation Reduction Reduction (H2/Pd-C or Fe/HCl) Alkylation->Reduction Target TARGET: 2-(2-Ethoxyethoxy)- 5-methylaniline Reduction->Target IsoA Isomer A: 4-(2-Ethoxyethoxy)- 3-methylaniline Reduction->IsoA IsoB Isomer B: 2-(2-Ethoxyethoxy)- 6-methylaniline Reduction->IsoB

Figure 1: Synthesis pathway showing the origin of regioisomeric impurities from the nitration of m-cresol.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The substitution pattern on the benzene ring creates distinct coupling environments for the aromatic protons.

1H NMR Coupling Patterns (Aromatic Region)

The key differentiator is the splitting pattern of the three aromatic protons.

FeatureTarget (2,5-Substituted) Isomer A (4,3-Substituted) Isomer B (2,6-Substituted)
Proton Arrangement H3, H4, H6H2, H5, H6H3, H4, H5
Coupling System 1 Isolated + 2 Adjacent 1 Isolated + 2 Adjacent 3 Contiguous (ABC System)
Key Signal (H_iso) Singlet (H6) Ortho to NH2Singlet (H2) Ortho to NH2 & MeNone (All coupled)
Key Signal (H_adj) Doublet (H3) Ortho to ORDoublet (H5) Ortho to ORTriplet/dd (H4) Meta to NH2
J-Coupling



Diagnostic Protocol
  • Solvent: DMSO-d6 is recommended to prevent overlap of amine (

    
    ) protons with aromatics, although 
    
    
    
    is acceptable.
  • Focus Region: 6.0 – 7.5 ppm.

  • Identification Logic:

    • If you see a triplet (or doublet of doublets) integrating to 1H, it is Isomer B (the 1,2,3-trisubstituted ring).

    • If you see two doublets and a singlet , it is either the Target or Isomer A.

    • Differentiation Target vs. Isomer A: Look at the NOE (Nuclear Overhauser Effect).

      • Target: Irradiating the methyl group (-CH3) will show NOE enhancement of the isolated singlet (H6) and the doublet (H4) .

      • Isomer A: Irradiating the methyl group will show NOE enhancement of the isolated singlet (H2) and the methylene of the alkoxy group (due to proximity at position 4).

Chromatographic Differentiation (HPLC)

Since all isomers have the same mass, standard MS detection is non-selective. Separation relies on the interaction of the stationary phase with the dipole moments and steric shapes of the isomers.

Method Development Strategy
  • Stationary Phase: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is superior to C18 for separating aromatic regioisomers. The

    
    -
    
    
    
    interactions offered by these phases discriminate between the electron-rich aniline rings based on substituent positioning.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Methanol can cause peak broadening for these ethers.

Recommended HPLC Protocol

This protocol is designed to resolve the Target from Isomer A (the most difficult pair).

  • Column: XSelect CSH Phenyl-Hexyl (or equivalent),

    
    .
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Aniline absorption max) and 
    
    
    
    .
  • Gradient:

Time (min)% Water (0.1% FA)% ACN (0.1% FA)
0.0955
15.03070
20.0595
25.0955
Predicted Elution Order
  • Isomer B (2,6-methyl/alkoxy): Elutes first. The steric crowding twists the alkoxy group out of plane, reducing interaction with the stationary phase.

  • Target (2,5-methyl/alkoxy): Elutes second.

  • Isomer A (4,3-methyl/alkoxy): Elutes last. The para-alkoxy orientation allows for the flattest conformation and strongest

    
    -
    
    
    
    interaction with the Phenyl-Hexyl phase.

Experimental Validation Workflow

To confirm the identity of a supplied batch, follow this self-validating decision tree.

ValidationTree Start Sample Batch HPLC Run HPLC (Phenyl-Hexyl Method) Start->HPLC PurityCheck Single Peak? HPLC->PurityCheck NMR Run 1H NMR (DMSO-d6) PurityCheck->NMR Yes (>98%) Purify Prep-HPLC Purification Required PurityCheck->Purify No (<98%) PatternCheck Aromatic Pattern? NMR->PatternCheck Pass CONFIRMED Target Structure PatternCheck->Pass 2 Doublets + 1 Singlet (NOE Me->H6) FailIsoA REJECT Isomer A (Para-Alkoxy) PatternCheck->FailIsoA 2 Doublets + 1 Singlet (NOE Me->Alkoxy) FailIsoB REJECT Isomer B (Steric) PatternCheck->FailIsoB 3 Contiguous Protons (Triplet present)

Figure 2: Decision tree for the analytical validation of 2-(2-Ethoxyethoxy)-5-methylaniline.

References

  • Synthesis of Aniline Derivatives

    • Nitration of Cresols and Separation of Isomers. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Source:

  • Analytical Method Standards

    • EPA Method 8270D: Semivolatile Organic Compounds by GC/MS. (Applicable principles for aniline extraction and analysis).
    • Source:

  • Compound Data

    • 2-(2-Ethoxyethoxy)-5-methylaniline (CAS 946773-50-8).[1][2][3]

    • Source:

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 2-(2-Ethoxyethoxy)-5-methylaniline: A Comparative Review of Reference Standards and Analytical Methodologies

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-(2-Ethoxyethoxy)-5-methylaniline, a substituted aniline derivative, serves as a key building block in various synthetic pathways. Its purity and impurity profile can significantly impact the downstream process and the final product. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(2-Ethoxyethoxy)-5-methylaniline, with a focus on the critical role of a well-characterized reference standard.

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. The quality of the analytical data is inextricably linked to the quality of the reference standard used. For 2-(2-Ethoxyethoxy)-5-methylaniline, a suitable reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization.

Key Attributes of a 2-(2-Ethoxyethoxy)-5-methylaniline Reference Standard:

  • Purity: Typically determined by a primary method such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV) and often confirmed by a secondary technique like Gas Chromatography (GC). Purity values should be high, ideally ≥98%.

  • Identity Confirmation: The structural identity should be unequivocally confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy for functional group analysis, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

  • Impurity Profile: The CoA should list any identified and unidentified impurities, along with their respective levels. This is crucial for developing specific and stability-indicating analytical methods.

  • Certified Value and Uncertainty: For quantitative applications, the reference standard should have a certified concentration or purity value with an associated uncertainty statement.

  • Storage and Handling Instructions: Proper storage conditions are essential to maintain the integrity of the reference standard over time.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic amines due to its versatility and applicability to a broad range of polar and non-polar compounds.[2]

Experimental Protocol: HPLC-UV Analysis of 2-(2-Ethoxyethoxy)-5-methylaniline

This protocol is a representative method based on established procedures for similar aniline derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or other suitable buffer).

  • 2-(2-Ethoxyethoxy)-5-methylaniline reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in a single ionic form and to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the reference standard. For many aniline derivatives, a wavelength between 230-280 nm is appropriate.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of the 2-(2-Ethoxyethoxy)-5-methylaniline reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in the same solvent as the standard to a concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the standards and sample solutions into the HPLC system.

  • Identify the peak for 2-(2-Ethoxyethoxy)-5-methylaniline based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Create Calibration Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte J->K GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis A_gc Prepare Solutions in Volatile Solvent B_gc Inject into GC A_gc->B_gc C_gc Separation in Capillary Column B_gc->C_gc D_gc Mass Spectrometry Detection C_gc->D_gc E_gc Obtain Total Ion Chromatogram D_gc->E_gc F_gc Extract Ion Chromatograms (SIM) E_gc->F_gc G_gc Quantify using Calibration Curve F_gc->G_gc Forced_Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte 2-(2-Ethoxyethoxy)-5-methylaniline Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolysis Analyte->Photo P2 Hydrolysis Products (cleavage of ether linkage) Acid->P2 P1 Oxidized Products (e.g., nitroso, nitro derivatives) Oxidation->P1 P3 Polymerization Products Thermal->P3 Photo->P1 Photo->P3

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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